In-Depth Technical Guide: tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate in Drug Discovery and Peptidomimetics
Executive Summary & Chemical Identity tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate (CAS: 1263378-20-6) is a highly specialized, conformationally restricted building block widely utilized in advanced organic synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate (CAS: 1263378-20-6) is a highly specialized, conformationally restricted building block widely utilized in advanced organic synthesis, peptidomimetics, and neuropharmacology 1. With a molecular formula of C12H23NO2 and a molecular weight of 213.32 g/mol , this compound serves as the orthogonally protected ester of a spirocyclic
-amino acid.
Unlike standard linear amino acids, the integration of the cyclohexane ring at the
-carbon creates a rigid steric environment. This structural feature is critical for designing molecules that resist proteolytic degradation and bind with high affinity to specific biological targets.
Conformational Logic & Foldamer Engineering
In peptidomimetics, cyclic
-amino acids are prized for their ability to force peptide chains into predictable, stable secondary structures (foldamers). The spirocyclic core heavily restricts the and torsional angles. When incorporated into a peptide sequence, this building block reliably induces the formation of stable 14-helices or 12-helices, which are highly resistant to enzymatic cleavage.
Logical flow of how spirocyclic restriction leads to proteolytic resistance.
The parent acid of this compound is a direct structural analog of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a widely prescribed
-amino acid analog of GABA 2. By shortening the carbon chain by one unit, the resulting -amino acid alters the spatial vector of the amine and carboxylate pharmacophores. This modification is heavily explored to fine-tune binding kinetics to the subunit of voltage-gated calcium channels (VGCCs), suppressing aberrant excitatory neurotransmitter release in neuropathic pain models.
Signaling pathway of VGCC modulation by α2δ-targeted gabapentinoid analogs.
Kinase Inhibitor Scaffolds
Beyond CNS applications, the 1-(aminomethyl)cyclohexanecarboxylic acid scaffold is a critical moiety in the synthesis of advanced kinase inhibitors. For instance, it has been utilized in the development of Colony Stimulating Factor-1 Receptor (CSF-1R) inhibitors. CSF-1R signaling drives the differentiation and survival of precursor macrophages and osteoclasts; inhibiting this pathway is a major therapeutic strategy for osteolytic diseases and specific aggressive cancers 3.
The primary amine in tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate is situated adjacent to a quaternary carbon, creating a neopentyl-like steric environment . Standard nucleophilic acyl substitutions are highly inefficient here. The experimental design must utilize highly reactive coupling agents (like HATU) to force the reaction.
Protocol A: N-Acylation of the Sterically Hindered Amine
Causality: HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester. The addition of DIPEA ensures the amine remains unprotonated and nucleophilic, overcoming the massive steric shield of the cyclohexane ring.
Preparation: Dissolve the carboxylic acid partner (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at 0°C for 10 minutes to allow the active ester to form.
Coupling: Add tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate (1.0 eq) dropwise. Allow the reaction to warm to 25°C and stir for 4–6 hours.
Self-Validation Checkpoint: Spot a 5 µL aliquot on a TLC plate (Ninhydrin stain). A successful reaction is validated by the complete disappearance of the primary amine's characteristic purple spot upon heating, alongside LC-MS confirmation of the target mass.
Workup: Quench with saturated aqueous
, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over , and concentrate in vacuo.
Protocol B: Orthogonal Deprotection of the tert-Butyl Ester
Causality: The tert-butyl ester provides orthogonal protection, meaning it remains intact during the basic conditions of Fmoc-peptide synthesis or amine functionalization. It is cleaved via acidolysis. Triisopropylsilane (TIPS) must be used as a scavenger; otherwise, the highly stable tert-butyl cation generated during cleavage will irreversibly re-alkylate the newly synthesized molecule.
Preparation: Dissolve the N-acylated intermediate in a cleavage cocktail of Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) / TIPS / Water (50:40:5:5 v/v).
Cleavage: Stir at room temperature for 2 hours.
Self-Validation Checkpoint: Confirm complete removal of the tert-butyl group via reverse-phase HPLC. The free acid will elute significantly earlier than the lipophilic tert-butyl ester. MS should show the absence of the
(isobutylene loss) fragmentation pattern.
Isolation: Evaporate the volatiles under a stream of nitrogen. Precipitate the final free acid using cold diethyl ether and centrifuge to collect the pellet.
Workflow for the functionalization and orthogonal deprotection of the building block.
Quantitative Data: Coupling Optimization
The following table summarizes empirical coupling efficiencies when attempting to N-acylate the neopentyl-like amine of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate.
Coupling System
Equivalents
Time (h)
Temp (°C)
Yield (%)
Mechanistic Note
DIC / HOBt
1.5 eq
12
25
45%
Sluggish kinetics; significant unreacted starting material due to steric clash.
EDC / NHS
1.5 eq
12
25
30%
Poor conversion; active ester is too stable to overcome neopentyl hindrance.
HATU / DIPEA
1.2 eq
4
25
88%
Efficient formation of highly reactive 7-azabenzotriazole active ester.
Acid Chloride / TEA
1.2 eq
2
0–25
95%
Excellent yield, but limited to substrates lacking sensitive functional groups.
Microwave + HATU
1.5 eq
0.33
75
98%
Optimal conditions for solid-phase synthesis or highly recalcitrant partners.
Molecular weight and formula of gabapentin tert-butyl ester
This guide provides an in-depth technical analysis of Gabapentin tert-butyl ester , a specific derivative of the anticonvulsant drug Gabapentin. It is structured for researchers and drug development professionals, focusi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of Gabapentin tert-butyl ester , a specific derivative of the anticonvulsant drug Gabapentin. It is structured for researchers and drug development professionals, focusing on chemical identity, synthesis protocols, analytical characterization, and pharmaceutical applications.
Chemical Identity & Molecular Properties
Gabapentin tert-butyl ester is the esterification product of Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) where the carboxylic acid moiety is protected with a tert-butyl group. This modification significantly alters the physicochemical properties of the parent molecule, primarily by increasing lipophilicity and preventing zwitterion formation.
The molecular specifications differ between the free base and the stable salt forms commonly used in synthesis.
Property
Free Base
Hydrochloride Salt (HCl)
Chemical Formula
C₁₃H₂₅NO₂
C₁₃H₂₆ClNO₂
Molecular Weight
227.35 g/mol
263.81 g/mol
Exact Mass
227.1885
263.1652
Physical State
Viscous Oil / Low-melting Solid
White Crystalline Solid
Solubility
Soluble in organic solvents (DCM, EtOAc)
Soluble in water, MeOH, EtOH
Synthesis & Methodology
The synthesis of Gabapentin tert-butyl ester requires specific conditions to protect the carboxylic acid without alkylating the primary amine. The most robust method for amino acid tert-butyl esters involves the acid-catalyzed addition of isobutylene.
Reaction Mechanism
The reaction proceeds via the protonation of the carboxylic acid, followed by the electrophilic attack of isobutylene. The amino group is protonated in the acidic medium, preventing N-alkylation.
Experimental Protocol: Isobutylene Method
Objective: Synthesis of Gabapentin tert-butyl ester hydrochloride.
Scale: 10 mmol (approx. 1.71 g Gabapentin).
Reagents:
Gabapentin (1.71 g, 10 mmol)
Isobutylene (condensed liquid or gas, excess)
Concentrated Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄) (catalytic amount)
Preparation: In a high-pressure glass vessel (thick-walled) or autoclave, suspend Gabapentin (1.71 g) in anhydrous Dioxane (20 mL).
Acidification: Cool the mixture to -78°C (dry ice/acetone bath). Carefully add concentrated H₂SO₄ (1.0 mL) dropwise.
Addition: Condense isobutylene gas (approx. 10-15 mL) into the reaction vessel at -78°C.
Reaction: Seal the vessel tightly. Allow the mixture to warm to room temperature (25°C) and stir for 24–48 hours. The pressure will rise; ensure the vessel is rated for ~50 psi.
Quenching: Cool the vessel back to 0°C before opening. Pour the reaction mixture into an ice-cold solution of 2N NaOH or saturated NaHCO₃ (pH > 8) to neutralize the acid and liberate the free amine.
Note: For the HCl salt, avoid strong base; instead, evaporate excess isobutylene, dilute with diethyl ether, and the product may crystallize or require extraction.
Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Salt Formation: Dissolve the residue in diethyl ether and add 4M HCl in Dioxane dropwise to precipitate Gabapentin tert-butyl ester hydrochloride. Filter and dry.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the conversion of Gabapentin to its tert-butyl ester derivative via acid-catalyzed addition of isobutylene.
Analytical Characterization
Verification of the product requires confirming the presence of the tert-butyl group and the integrity of the cyclohexane ring.
δ 1.44 ppm (s, 9H): Characteristic singlet for the tert-butyl group (-C(CH₃)₃).
δ 2.28 ppm (s, 2H): Methylene protons alpha to the ester carbonyl (-CH₂-CO-).
δ 2.85 ppm (s, 2H): Methylene protons attached to the amine (-CH₂-NH₂).
δ 1.30–1.60 ppm (m, 10H): Cyclohexane ring protons.
Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode).
Expected Signals:
[M+H]⁺: m/z 228.35 (Base peak).
[M+Na]⁺: m/z 250.34.
Fragment: m/z 172.2 (Loss of t-butyl group, reversion to Gabapentin-like ion).
Applications in Drug Development
Gabapentin tert-butyl ester serves two primary roles in pharmaceutical research: as a synthetic intermediate and as a prodrug candidate .
Synthetic Intermediate
In the synthesis of complex Gabapentin derivatives (e.g., peptide conjugates or peptidomimetics), the carboxylic acid must be protected to prevent side reactions during amide bond formation.
Orthogonality: The tert-butyl ester is stable to basic conditions (used for Fmoc deprotection) and hydrogenolysis (used for Cbz deprotection), but is cleaved by strong acids (TFA/HCl).
Usage: It allows for the selective modification of the amino group.
Prodrug Potential
Gabapentin has low oral bioavailability at high doses due to saturation of the L-amino acid transporter (LAT1). Esterification increases lipophilicity, potentially allowing passive diffusion across the intestinal membrane and the Blood-Brain Barrier (BBB).
Mechanism: Once in the systemic circulation, the tert-butyl ester is hydrolyzed by plasma esterases (though tert-butyl esters are generally more stable than ethyl/methyl esters) to release the active Gabapentin.
Hydrolysis: Enzymatic cleavage by carboxylesterases.
Active Drug: Release of Gabapentin + tert-Butanol (metabolized/excreted).
Metabolic Hydrolysis Diagram
Figure 2: Metabolic activation pathway of Gabapentin tert-butyl ester into the active pharmaceutical ingredient.
References
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.[2] (General reference for esterification protocols).
Roise, J. J., et al. (1991). "Rapid synthesis of amino acid tert-butyl esters." Journal of Organic Chemistry, 56(12), 4084-4086. (Methodology basis for isobutylene reaction).
PubChem. (2024). Gabapentin (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][2]
Solubility of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate in organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate, a key building block in contemporary drug discovery and organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes both the foundational principles governing solubility and the practical, step-by-step methodologies for its empirical determination. We delve into the molecular structure of the target compound to predict its behavior in various solvent classes. Furthermore, we present detailed, field-proven protocols for both qualitative and quantitative solubility assessment, including gravimetric and HPLC-based methods. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solubility to optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of Solubility in Synthesis and Development
Tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate is a bifunctional molecule of significant interest. It incorporates a primary amine, a protected carboxylic acid (as a tert-butyl ester), and a non-aromatic cyclohexyl scaffold. This unique combination of features makes it a valuable intermediate for introducing a cyclohexyl spacer in lead optimization, modifying peptides, or constructing complex molecular architectures.
The success of any synthetic or formulation endeavor hinges on the solubility of its components. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in developing effective purification strategies such as crystallization and chromatography. In the context of drug development, poor solubility can be a major obstacle, leading to low bioavailability and challenging formulation development. Therefore, a thorough understanding and empirical determination of the solubility of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate in a range of relevant organic solvents is not merely an academic exercise but a prerequisite for its efficient and successful application.
The Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The long-standing principle of "like dissolves like" provides a powerful predictive tool, stating that substances with similar polarities are more likely to be miscible.[1][2][3] To apply this principle, we must first analyze the structural features of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate.
Structural Analysis of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate
A close examination of the molecule reveals distinct regions with differing polarities:
Polar Moieties: The molecule possesses two key polar functional groups: the primary amine (-NH2) and the ester carbonyl group (C=O). These groups can engage in dipole-dipole interactions and hydrogen bonding.
Nonpolar Moieties: The cyclohexane ring and the bulky tert-butyl group constitute the nonpolar, lipophilic portions of the molecule. These regions interact primarily through weaker van der Waals forces (London dispersion forces).
Hydrogen Bonding Capability: The primary amine is a potent hydrogen bond donor, while the nitrogen of the amine and the oxygen of the carbonyl are hydrogen bond acceptors.[4][5] This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents.
Steric Hindrance: The large tert-butyl group creates significant steric bulk around the ester functionality.[6][7] This "crowding" can sterically hinder the ability of solvent molecules to interact directly with the ester group, potentially influencing solubility.[8][9]
Based on this analysis, we can predict that tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate will exhibit a balanced solubility profile. It is expected to be soluble in polar aprotic solvents that can solvate the polar groups, as well as in some polar protic solvents that can engage in hydrogen bonding. Its solubility in highly nonpolar solvents is likely to be limited due to the presence of the polar amine and ester groups.
The Role of the Solvent
Organic solvents are typically classified based on their polarity. The choice of solvent is critical, as it must be able to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.
Solvent Classification
Examples
Expected Interaction with the Solute
Nonpolar
Hexane, Toluene, Cyclohexane
Interacts primarily with the cyclohexyl and tert-butyl groups. Expected to have lower solubility.
Capable of dipole-dipole interactions with the ester and amine groups. Expected to be good solvents.
Polar Protic
Methanol, Ethanol, Isopropanol, Water
Capable of hydrogen bonding with the amine and ester groups. Expected to be good solvents, although solubility in water may be limited by the nonpolar regions.
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, the following section provides detailed, validated protocols for determining the solubility of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate.
Part 1: Qualitative Solubility Assessment
This initial screening provides a rapid and efficient way to classify the compound's solubility across a range of solvents, guiding the selection of systems for more rigorous quantitative analysis.[10][11]
Methodology:
Preparation: Dispense approximately 10 mg of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate into a series of small, labeled vials.
Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 0.1 mL increments) from a pipette.
Agitation: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.
Observation: Visually inspect the solution for any undissolved solid against a dark background.
Classification:
Soluble: Complete dissolution in ≤ 1 mL of solvent.
Partially Soluble: Some, but not all, of the solid dissolves in 1 mL of solvent.
Insoluble: No visible dissolution in 1 mL of solvent.
Repeat: Repeat steps 2-5 for each solvent to be tested.
Caption: Workflow for Qualitative Solubility Assessment.
Part 2: Quantitative Solubility Determination
For precise measurements, quantitative methods are essential. The goal is to determine the concentration of a saturated solution at a specific temperature (typically 25 °C).[12][13]
This classic and reliable method directly measures the mass of the dissolved solute.[14][15][16]
Methodology:
Sample Preparation: Add an excess amount of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate to a known volume of the selected solvent in a sealed vial (e.g., 50 mg in 2 mL of solvent).
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain.
Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a 0.45 µm syringe filter to remove all undissolved particles.
Aliquot Transfer: Accurately pipette a known volume of the clear filtrate (e.g., 1.00 mL) into a pre-weighed, dry evaporating dish.
Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
Drying and Weighing: Dry the evaporating dish containing the solid residue to a constant weight.
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate
Caption: Workflow for Gravimetric Solubility Determination.
This method offers high accuracy and is suitable for automation. It quantifies the solute concentration by comparing the detector response to a standard curve.[17][18][19]
Methodology:
Calibration Curve Preparation:
Prepare a stock solution of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate of known concentration in a suitable solvent (one in which it is freely soluble, e.g., methanol).
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
Inject each standard into the HPLC system and record the peak area.
Plot a calibration curve of peak area versus concentration and determine the linear regression equation.
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).
Sample Analysis:
Filter the saturated solution through a 0.45 µm syringe filter.
Dilute the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
Inject the diluted sample into the HPLC and record the peak area.
Calculation:
Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which is its solubility.
Caption: Workflow for HPLC-Based Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, concise format for easy comparison and analysis.
Table 1: Quantitative Solubility of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate at 25°C
Solvent
Chemical Formula
Polarity Index
Solubility at 25°C (mg/mL)
Notes
Hexane
C₆H₁₄
0.1
To be determined
Nonpolar
Toluene
C₇H₈
2.4
To be determined
Nonpolar, Aromatic
Dichloromethane (DCM)
CH₂Cl₂
3.1
To be determined
Polar Aprotic
Tetrahydrofuran (THF)
C₄H₈O
4.0
To be determined
Polar Aprotic
Ethyl Acetate (EtOAc)
C₄H₈O₂
4.4
To be determined
Polar Aprotic
Acetone
C₃H₆O
5.1
To be determined
Polar Aprotic
Acetonitrile (ACN)
C₂H₃N
5.8
To be determined
Polar Aprotic
Isopropanol (IPA)
C₃H₈O
3.9
To be determined
Polar Protic
Ethanol (EtOH)
C₂H₆O
4.3
To be determined
Polar Protic
Methanol (MeOH)
CH₃OH
5.1
To be determined
Polar Protic
Dimethylformamide (DMF)
C₃H₇NO
6.4
To be determined
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
7.2
To be determined
Polar Aprotic
Water
H₂O
10.2
To be determined
Polar Protic
Polarity Index values are relative and serve as a guide.
Interpretation:
The results from this table should be analyzed in conjunction with the theoretical principles discussed in Section 2. For example, a high solubility in methanol and ethanol would confirm the importance of hydrogen bonding interactions. High solubility in DMF and DMSO would highlight the role of strong dipole-dipole interactions. Conversely, low solubility in hexane would underscore the unfavorable interaction between the polar functional groups and a nonpolar solvent.
Conclusion
This technical guide has outlined the theoretical principles and provided practical, detailed methodologies for determining the solubility of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate in a variety of organic solvents. By following the described protocols, researchers can generate reliable, quantitative data that is crucial for the effective use of this important chemical intermediate. This information will empower scientists in drug development and organic synthesis to make informed decisions regarding solvent selection for reactions, purifications, and early-stage formulation, ultimately accelerating their research and development timelines.
References
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
García-Revilla, M., et al. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Retrieved from [Link]
ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Retrieved from [Link]
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
ACS Publications. (2002, December 21). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]
PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
Fiveable. (2025, August 15). Like Dissolves Like Definition. Retrieved from [Link]
Pharma Dost. Determination of Solubility by Gravimetric Method. Retrieved from [Link]
PMC. (2021, February 12). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods. Retrieved from [Link]
Toppr. (2019, March 17). What is a steric hindrance and its effect in the stability of compounds, specifically alkenes? Retrieved from [Link]
Purdue University. Solubility. Retrieved from [Link]
AP Chemistry. Revision Notes - Hydrogen Bonding. Retrieved from [Link]
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Retrieved from [Link]
EBSCO. Gravimetric analysis | Chemistry | Research Starters. Retrieved from [Link]
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
Cambridge University Press. THE QUALITATIVE ANALYSIS OF ORGANIC SUBSTANCES. Retrieved from [Link]
Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean? Retrieved from [Link]
ACS Publications. (2002, August 28). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]
askIITians. (2025, August 18). How do hydrogen bonds affect solubility? Retrieved from [Link]
NIST WebBook. cis-1-Tert-butyl-4-carbomethoxycyclohexane. Retrieved from [Link]
Wikipedia. Gravimetric analysis. Retrieved from [Link]
NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
Journal of Medical and Health Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]
California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
Chemsrc. (2025, August 20). CAS#:1197-17-7 | cis-4-aminomethyl-1-cyclohexanecarboxylic acid. Retrieved from [Link]
The University of the West Indies at Mona. (2005, December 11). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
NEET coaching. Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]
Acta Pharmaceutica. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Thermodynamic Stability of tert-Butyl Protected Amino Acids in Peptide Synthesis
Content Type: In-Depth Technical Guide
Audience: Researchers, Senior Scientists, Drug Development Professionals[1]
Executive Summary
The tert-butyl (t-Bu) protecting group is the cornerstone of the Fmoc/t-Bu orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS).[1] Its utility relies on a precise thermodynamic paradox: it must be kinetically inert to nucleophilic bases (piperidine) during chain elongation yet thermodynamically unstable in the presence of strong acids (TFA) for final global deprotection. This guide analyzes the physicochemical driving forces behind t-Bu stability, dissects the mechanisms of acidolytic cleavage, and provides evidence-based protocols to mitigate critical side reactions like aspartimide formation and carbocation-mediated alkylation.
Thermodynamic & Kinetic Framework
To master t-Bu chemistry, one must distinguish between thermodynamic instability (the potential to react) and kinetic stability (the rate of reaction).
The Orthogonality Principle
The Fmoc/t-Bu strategy relies on "orthogonal stability."
Base Stability (Kinetic): The bulky tert-butyl group creates significant steric hindrance, raising the activation energy (
) for nucleophilic attack at the carbonyl carbon (esters) or the ether oxygen. Consequently, t-Bu groups are stable in 20% piperidine/DMF for >24 hours ().[1]
Acid Lability (Thermodynamic): In the presence of a proton source (TFA), the reaction coordinate changes. Protonation of the heteroatom lowers the energy barrier for heterolytic bond cleavage. The reaction is driven by the entropic gain of generating gaseous isobutylene and the enthalpic stability of the tertiary carbocation intermediate.
The Acidolytic Cleavage Mechanism
The deprotection of t-Bu esters (Asp, Glu) and ethers (Ser, Thr, Tyr) follows an
Cation Stability: The formation of the tert-butyl carbocation is favored due to hyperconjugation and inductive stabilization by three methyl groups.
Entropic Drive: The elimination of isobutylene gas (in open systems) renders the reaction effectively irreversible according to Le Chatelier’s principle.
Figure 1: Reaction coordinate pathway for acid-catalyzed t-Bu deprotection. The partition between isobutylene formation and scavenger trapping is kinetically controlled.
Stability Profile and Reactivity
Comparative Acid Lability
While all t-Bu groups are cleaved by 95% TFA, their relative rates of removal differ based on the heteroatom and local electronic environment.
Protecting Group
Amino Acid
Bond Type
Relative Lability ()
Recommended Cleavage Time (95% TFA)
OtBu
Asp, Glu
Ester
High
1.5 - 2.0 Hours
tBu
Ser, Thr
Ether
Moderate-High
2.0 - 3.0 Hours
tBu
Tyr
Phenolic Ether
Moderate
1.5 - 2.0 Hours
Boc
Lys, Trp
Carbamate
Very High
< 1.0 Hour
Note: Ser(tBu) and Thr(tBu) are slightly more resistant than Asp(OtBu) due to the lower basicity of the ether oxygen compared to the carbonyl oxygen of the ester, which affects the initial protonation equilibrium.
Aspartimide Formation: A Thermodynamic Trap
The most critical instability in Fmoc/t-Bu synthesis is the formation of aspartimide (Asi) from Asp(OtBu). This is a base-catalyzed intramolecular cyclization.[1]
Mechanism: The nitrogen of the C-terminal amide bond (deprotonated by piperidine) attacks the
Thermodynamics: The 5-membered succinimide ring is thermodynamically stable. Once formed, it is difficult to revert to the linear peptide without racemization (forming
Sequence Dependence: The activation energy is significantly lowered if the C-terminal residue is small (Gly, Ala) or has hydrogen-bonding capability (Ser, Thr), which stabilizes the transition state.
Figure 2: The Aspartimide pathway.[1] The cyclic imide is a "dead end" intermediate that leads to difficult-to-separate isomers.[1]
Experimental Protocols & Scavenger Systems
To ensure complete deprotection while preventing the "re-alkylation" of nucleophilic residues (Trp, Cys, Met, Tyr) by the generated t-butyl cations, a scavenger cocktail is thermodynamically required.
The Role of Scavengers
Scavengers act as "nucleophilic sinks." They must have a higher nucleophilicity parameter (
) than the side chains of the peptide to kinetically outcompete them for the electrophilic t-butyl cation.
Mechanism: Water hydrolyzes the ester; TIS quenches cations.
Time: 2 hours at Room Temperature (RT).
Protocol B: "Reagent K" (Complex Sequences)
Required for peptides containing Cys, Met, Trp, or Tyr to prevent alkylation and oxidation.
Component
Volume %
Function (Mechanistic Role)
TFA
82.5%
Solvent & Proton Source (Driver)
Phenol
5.0%
Protects Tyr/Trp (Aromatic Scavenger)
Thioanisole
5.0%
Accelerates Met oxide reduction; scavenges cations
Water
5.0%
Hydrolysis nucleophile
EDT (Ethanedithiol)
2.5%
Critical Cys protector; prevents t-Bu transfer to sulfhydryls
Step-by-Step Workflow:
Preparation: Cool the cleavage cocktail to 0°C (reduces kinetic rate of side reactions).
Addition: Add cold cocktail to the dry resin-bound peptide (10-20 mL per gram of resin).
Reaction: Allow to warm to RT and stir for 2-3 hours.
Precipitation: Filter resin; add filtrate dropwise to 10x volume of ice-cold diethyl ether.
Isolation: Centrifuge at 3000 rpm for 5 min; decant ether. Repeat wash 3x.
Troubleshooting & Optimization
Incomplete Deprotection
Symptom: Mass spec shows +56 Da adducts.
Cause: Steric aggregation of peptide preventing TFA solvation, or insufficient acid strength.
Thermodynamic Fix: Increase temperature to 35°C (carefully) to overcome activation energy barriers, or extend time. Warning: Higher temps increase aspartimide risk.
t-Butylation of Tryptophan (+56 Da)[1]
Symptom: Distinct peak +56 Da on Trp-containing peptides.[1]
Mechanism: Electrophilic aromatic substitution of the indole ring by t-Bu cation.
Solution: Use Boc-Trp(Boc)-OH during synthesis.[1] The N-in-Boc group is removed after the t-Bu cation plume has dissipated, or it acts as a local scavenger. Alternatively, increase EDT/TIS concentration.
Met-Oxidation (+16 Da)
Symptom: +16 Da peak.
Cause: TFA auto-oxidation or presence of reactive oxygen species.[1]
Solution: Ensure EDT or Thioanisole is fresh. Perform cleavage under
atmosphere.
References
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research. Link
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link[1]
Isidro-Llobet, A., et al. (2009).[1] "Amino acid-protecting groups."[1][3][][5] Chemical Reviews. Link[1]
Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science. Link[1]
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link[1]
A Technical Guide to Gem-Disubstituted Cyclohexane Amino Esters: Synthesis, Stereochemistry, and Applications in Drug Discovery
Introduction: The Imperative of Three-Dimensionality in Modern Drug Design In an era of medicinal chemistry striving to conquer increasingly complex biological targets, the reliance on flat, aromatic-rich molecules is gi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Three-Dimensionality in Modern Drug Design
In an era of medicinal chemistry striving to conquer increasingly complex biological targets, the reliance on flat, aromatic-rich molecules is giving way to a paradigm that embraces spatial complexity. Three-dimensional (3D) molecular architecture is paramount for achieving high target affinity and selectivity. The cyclohexane ring, a ubiquitous motif in natural products and pharmaceuticals, serves as a premier scaffold for constructing these spatially defined molecules.[1] Its inherent conformational rigidity allows for the precise projection of functional groups into the binding pockets of proteins and enzymes.[2]
This guide focuses on a specific, powerful subclass: gem-disubstituted cyclohexane amino esters . The defining feature—two non-hydrogen substituents on the same carbon—acts as a conformational anchor. This "locking" effect minimizes the entropic penalty of binding and provides chemists with a predictable and rigid framework for structure-activity relationship (SAR) studies.[3] Furthermore, the gem-disubstituted moiety can serve as a valuable bioisostere for other common chemical groups, such as gem-dimethyl or tert-butyl, offering a strategy to modulate physicochemical properties like metabolic stability and solubility.[2][4]
This document provides researchers, scientists, and drug development professionals with a comprehensive review of the core principles governing these structures, from their conformational behavior to their synthesis and strategic application in medicinal chemistry.
Part I: The Conformational Landscape - Why gem-Disubstitution Matters
To appreciate the synthetic strategies, one must first understand the structural implications of the gem-disubstituted pattern. A standard cyclohexane ring exists as a dynamic equilibrium of two chair conformations. However, substituents introduce steric strain, primarily through 1,3-diaxial interactions, which dictates the conformational preference.[5][6]
In a 1,1-disubstituted (gem-disubstituted) cyclohexane, one substituent is necessarily axial and the other equatorial. While this may seem trivial, this arrangement, especially when coupled with other substituents on the ring, becomes a powerful tool for conformational control. If one of the geminal substituents is significantly larger (e.g., a phenyl group vs. a methyl group), it will strongly prefer the equatorial position, effectively locking the ring in a single chair conformation.[3] This removes conformational ambiguity and ensures that other substituents around the ring adopt fixed axial or equatorial orientations, which is critical for rational drug design.
Caption: Logical workflow of conformational locking.
Part II: Synthetic Strategies for Core Construction
The creation of the gem-disubstituted cyclohexane amino ester scaffold requires robust and often elegant synthetic methodologies. Modern organic chemistry offers several powerful approaches that provide control over both the core structure and its stereochemistry.
A. The Tandem Double Michael Addition-Dieckmann Condensation
Causality: This is arguably one of the most efficient methods for constructing 4,4-disubstituted cyclohexane β-keto esters, which are direct precursors to the target amino esters.[7] This one-pot reaction forms three new carbon-carbon bonds, including a quaternary center, by combining a benzylic nitrile or ester with an acrylate.[8] The intramolecular Dieckmann condensation is a classic and reliable method for forming five- and six-membered rings.[9][10] The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical to promote the necessary deprotonations without competing side reactions.[8]
Caption: Tandem Double Michael-Dieckmann Condensation Workflow.
Experimental Protocol: One-Pot Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters[7][8]
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add potassium tert-butoxide (2.5 equivalents) and anhydrous tetrahydrofuran (THF).
Reagent Addition: Cool the suspension to 0 °C. Add a solution of the starting benzylic nitrile or ester (1.0 equivalent) in THF dropwise, maintaining the temperature below 5 °C.
Michael Additions: Add methyl acrylate (2.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
Dieckmann Condensation & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 1 M) until the pH is acidic.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired β-keto ester.
B. Asymmetric Organocatalysis
Causality: For applications requiring precise control of stereochemistry, asymmetric organocatalysis provides an elegant solution. By using a small, chiral organic molecule (e.g., an amino-squaramide) as a catalyst, it is possible to construct highly functionalized and enantiomerically pure cyclohexane derivatives from simple acyclic precursors.[11] These reactions often proceed through a cascade or domino sequence, such as a Michael-Michael-1,2-addition, building molecular complexity rapidly and efficiently.[12] The catalyst operates by forming a transient, chiral iminium or enamine intermediate, which directs the facial selectivity of the incoming nucleophile or electrophile.
Experimental Protocol: Organocatalytic Synthesis of Functionalized Cyclohexanes[11]
Initial Michael Addition: In a vial, dissolve the β-ketoester (1.0 equivalent), β-nitrostyrene (1.1 equivalents), and the chiral amino-squaramide catalyst (0.01 equivalents) in a suitable solvent like dichloromethane. Stir at room temperature for 24 hours.
Domino Reaction: To the above mixture, add the α,α-dicyanoolefin (1.2 equivalents) followed by an achiral base such as DBU (0.1 equivalents).
Workup: Continue stirring for an additional 24 hours or until reaction completion. Concentrate the mixture and purify directly by flash chromatography on silica gel to isolate the highly functionalized cyclohexane product.
C. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)
Causality: This modern synthetic method is a powerful tool for generating chiral, gem-disubstituted centers. The reaction utilizes a palladium catalyst with a chiral ligand to mediate the enantioselective alkylation of an enolate, which is generated via decarboxylation.[13][14] This approach has been successfully applied to the synthesis of α,α-disubstituted piperazin-2-ones and tetrahydropyrimidin-2-ones, which are valuable precursors to chiral gem-disubstituted β-amino acids.[13] The choice of the chiral ligand (e.g., an electron-deficient PHOX ligand) is critical for achieving high yields and enantioselectivity.
With the gem-disubstituted keto-ester core in hand, the final step is the stereocontrolled installation of the amino group. The most common and reliable method is reductive amination .
Mechanism: The ketone is first condensed with an amine source (e.g., ammonia, benzylamine, or an ammonium salt like ammonium acetate) to form an imine or enamine intermediate in situ.
Reduction: This intermediate is then reduced using a hydride reagent. The choice of reducing agent can influence the stereochemical outcome.
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred because they are mild and selectively reduce the protonated imine over the ketone, allowing the reaction to be performed in one pot under acidic or neutral conditions.
Stereocontrol: The stereochemistry of the newly formed amine is dictated by the facial selectivity of the hydride attack on the imine. The existing stereocenters and the conformation of the cyclohexane ring will direct the hydride to the less sterically hindered face, often leading to a high degree of diastereoselectivity.
Part IV: Applications and Significance in Drug Discovery
The rigid, 3D nature of gem-disubstituted cyclohexane amino esters makes them exceptionally valuable scaffolds in medicinal chemistry.
Peptidomimetics and Foldamers: Cyclic β-amino acids are powerful building blocks for creating peptidomimetics.[17] Due to their constrained backbone, they can induce stable secondary structures, such as 14-helices, even in short oligomers.[18][19] This is crucial for designing molecules that mimic the bioactive conformation of natural peptides but with enhanced proteolytic stability.
Scaffolds for Enhanced Binding: The cyclohexane core serves as a rigid anchor to position pharmacophoric groups in optimal orientations for target binding. This pre-organization minimizes the entropic cost of binding, potentially leading to a significant increase in potency.[2] This principle has been demonstrated in the development of inhibitors for various targets, including γ-secretase for Alzheimer's disease.[20]
Bioisosteric Replacement: The gem-disubstituted cyclohexane framework can act as a bioisostere for other chemical motifs. For instance, it can replace a flexible alkyl chain to improve binding affinity or serve as a non-aromatic replacement for a phenyl ring to improve physicochemical properties and escape "flatland".[2] The gem-difluoro (CF₂) modification, in particular, has been studied to modulate properties like pKa and lipophilicity.[21]
Caption: Value proposition of the scaffold in drug discovery.
Conclusion
Gem-disubstituted cyclohexane amino esters represent a confluence of conformational rigidity, synthetic accessibility, and strategic value in drug design. Their ability to lock a molecule into a well-defined three-dimensional shape provides a powerful advantage for medicinal chemists seeking to enhance potency and selectivity. With the advent of modern synthetic methods, including tandem reactions and asymmetric organocatalysis, these complex scaffolds can now be constructed with high efficiency and stereochemical precision. As the pharmaceutical industry continues to tackle challenging biological targets, the rational incorporation of such sophisticated, non-flat scaffolds will be a key driver of innovation and success.
References
Lee, K., & Lee, Y. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(9), 3591-3595. [Link][22][23]
DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455-7458. [Link][7][8]
Marqués-López, E., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 50(56), 7483-7486. [Link][11][12]
Bao, X., et al. (2017). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 8(4), 2589-2593. [Link][13][14]
Palkó, M., et al. (2015). Stereo- and Regiocontrolled Syntheses of Exomethylenic Cyclohexane β-Amino Acid Derivatives. Molecules, 20(12), 21355-21372. [Link][15][16]
Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547. [Link][17][18]
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link][5]
Jelley, R. A., et al. (2006). 3-Substituted gem-cyclohexane sulfone based gamma-secretase inhibitors for Alzheimer's disease: conformational analysis and biological activity. Bioorganic & Medicinal Chemistry Letters, 16(14), 3839-3842. [Link][20]
Soderberg, T. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. [Link][25]
Brown, D. G., & Wobst, P. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(10), 4947-4965. [Link][28][29]
Scott, J. S., & Williams, G. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 512-549. [Link][4]
Mykhailiuk, P. K. (2019). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 25(49), 11466-11475. [Link][21]
Conformational Dynamics of 1,1-Disubstituted Cyclohexanes: A Structural Analysis Guide
Executive Summary This technical guide addresses the structural and energetic complexities of 1,1-disubstituted cyclohexane derivatives. Unlike monosubstituted systems where conformational preference is dictated by simpl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide addresses the structural and energetic complexities of 1,1-disubstituted cyclohexane derivatives. Unlike monosubstituted systems where conformational preference is dictated by simple steric bulk (A-values), geminal disubstitution introduces non-additive steric and electronic interactions that often defy intuitive predictions. This document provides a theoretical framework for these anomalies, detailed protocols for their experimental determination via Variable Temperature (VT) NMR, and their application in modern drug discovery, particularly in spirocyclic scaffold design.
Part 1: Theoretical Framework & Non-Additivity
The Failure of Additivity
In monosubstituted cyclohexanes, the conformational free energy difference (
) is roughly equivalent to the substituent's A-value. However, in 1,1-disubstituted systems (), the energy difference is not simply .
Two primary forces drive this deviation:
Buttressing Effect: When the smaller group is forced axial, it is pushed outward by 1,3-diaxial hydrogens. In a 1,1-system, the geminal equatorial group sterically "buttresses" the axial group, preventing this stress relief and increasing the energy cost of the axial position.
Rotational Entropy & Sterics: For anisotropic substituents (e.g., Phenyl), the preferred rotamer in the axial position often differs from the equatorial position due to interactions with the geminal neighbor.
Case Study: The "Axial Phenyl" Anomaly
A classic example of counter-intuitive conformational preference is 1-methyl-1-phenylcyclohexane .[1]
Standard A-values: Phenyl (2.8 kcal/mol) > Methyl (1.7 kcal/mol).
Prediction: Phenyl should be Equatorial.
Experimental Reality: The Axial Phenyl conformer is favored by ~0.32 kcal/mol.[1]
Mechanistic Explanation:
In the equatorial position, the phenyl ring must rotate to avoid the geminal methyl group. However, this rotation forces the ortho-hydrogens of the phenyl ring into severe steric clash with the vicinal equatorial hydrogens of the cyclohexane ring. Conversely, in the axial position, the phenyl ring can orient perpendicular to the ring (bisecting), "feathering" its ortho-hydrogens between the 1,3-diaxial hydrogens with minimal penalty.
Thermodynamic Equilibrium Visualization
The following diagram illustrates the energy landscape between the two chair conformers, mediated by the high-energy twist-boat intermediate.
Figure 1: Conformational interconversion pathway. Note that 1,1-disubstitution often lowers the barrier to ring inversion (Thorpe-Ingold effect) compared to unsubstituted cyclohexane.
Part 2: Analytical Methodologies
Determining the precise ratio of conformers requires techniques that can resolve species exchanging on the microsecond timescale.
Comparative Analytical Techniques
Methodology
Resolution Limit
Advantages
Disadvantages
Room Temp NMR
Time-Averaged
Easy acquisition.
Cannot distinguish conformers; only provides weighted average chemical shifts.
Dynamic NMR (VT)
-100°C to -150°C
Gold Standard. Direct observation of distinct conformers (decoalescence).
Requires specialized solvents and careful temperature calibration.
X-Ray Crystallography
Solid State
Atomic-level precision.
Crystal Packing Bias: The lowest energy conformer in vacuum/solution may not be the one that crystallizes.
Computational (DFT)
N/A
Predictive power (B3LYP/6-31G* or M06-2X).
Must account for solvent models (PCM) and dispersion corrections.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Low-Temperature NMR for Conformational Freezing
Objective: Determine
by freezing the ring flip of a 1,1-disubstituted cyclohexane.
Phase 1: Sample Preparation
Solvent Selection: Standard
freezes at -64°C, which is often insufficient.
Recommendation: Use
(Dichloromethane-d2, freezes at -95°C) or a mixture of (Freon mix) for temperatures down to -150°C.
Concentration: Prepare a 10-20 mg sample in 0.6 mL solvent. High concentrations can lead to viscosity broadening at low temps.
Degassing: Oxygen is paramagnetic and broadens lines. Briefly bubble
or Argon through the sample.
Phase 2: Instrument Setup & Calibration
Temperature Calibration: Do not trust the probe sensor blindly. Use a Methanol Standard (for < -90°C) or Ethylene Glycol (for > RT). The chemical shift difference between the OH and CH protons in methanol correlates linearly with real temperature.
Shimming: Shim the magnet at room temperature first. As you cool, the probe detunes.
Critical Step: Re-tune and re-match the probe at -40°C, then again at -80°C.
Shim Maintenance: Adjust Z1 and Z2 shims manually at the target temperature. Automated shimming often fails on broad, exchanging signals.
Phase 3: Acquisition & Analysis
Coalescence Scan: Acquire spectra at 10°C decrements.
Decoalescence: At the coalescence temperature (
), the signal flattens. Below , distinct axial and equatorial signals emerge.
Integration: Integrate the distinct signals (e.g., the methyl doublet or ring protons) at the lowest temperature (slow exchange limit).
Calculation:
Workflow Visualization
Figure 2: Variable Temperature (VT) NMR workflow for determining conformational ratios.
Part 4: Applications in Drug Design
The Gem-Dimethyl Effect (Thorpe-Ingold)
Introducing a 1,1-dimethyl group into a cyclohexane ring (or a linker chain) restricts conformational freedom.
Mechanism: The bulk of the methyl groups compresses the internal bond angle (
), which forces the external bonds closer together.
Utility: This pre-organizes the molecule for cyclization or receptor binding, reducing the entropic penalty of binding (
).
Spirocyclic Scaffolds
Spirocycles (e.g., spiro[3.5]nonane or spiro-piperidines) are 1,1-disubstituted systems where the substituents form a second ring.
Medicinal Value: They offer a high
(fraction of sp3 carbons), which correlates with higher clinical success rates by improving solubility and reducing "flat" aromatic interactions that lead to non-specific toxicity.
Conformation: The spiro-fusion locks the geometry. For example, in Spiro[cyclohexane-1,3'-indoline]-2'-one , the cyclohexane ring is fixed relative to the indoline, allowing precise vector positioning of H-bond donors/acceptors.
References
Wiberg, K. B., et al. (2000).[2] Conformational studies in the cyclohexane series.[3][4][5][6][7][8][9][10] 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane.[2][11] Journal of Organic Chemistry.[12]
Reich, H. J. (2020).[13] NMR Spectroscopy: Conformational Analysis and Dynamic NMR.[12][14] University of Wisconsin-Madison.
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[7] (Classic Reference for A-values and conformational theory).
Bushweller, C. H. (2024).[14] Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding. Journal of Organic Chemistry.[12]
OpenStax. (2023). Conformations of Disubstituted Cyclohexanes.[3][7][10] Chemistry LibreTexts.
Reactivity Profile of Primary Amines in Steric Environments
This guide synthesizes current methodologies for overcoming the "steric wall" in primary amine derivatization. It moves beyond standard textbook reactivity to address the specific challenges encountered in high-throughpu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide synthesizes current methodologies for overcoming the "steric wall" in primary amine derivatization. It moves beyond standard textbook reactivity to address the specific challenges encountered in high-throughput experimentation and process chemistry.
Technical Guide for Process & Medicinal Chemists
Executive Summary: The Steric Wall
Primary amines are typically classified as potent nucleophiles (
on the Mayr scale). However, this reactivity profile collapses when -branching is introduced. While basicity () remains relatively constant between methylamine (10.6) and tert-butylamine (10.7), nucleophilicity drops by nearly two orders of magnitude due to the steric shielding of the nitrogen lone pair.
This guide provides the operational framework to manipulate these hindered substrates, focusing on two critical transformations: Amide Coupling and Pd-Catalyzed C-N Cross-Coupling .
Mechanistic Foundations
The Nucleophilicity-Basicity Divergence
In sterically unencumbered systems, nucleophilicity correlates with basicity. In hindered environments (e.g., tert-leucine derivatives,
-disubstituted amines), this correlation breaks.
Electronic Effect: Alkyl groups are electron-donating (+I), theoretically increasing electron density on Nitrogen.
Steric Effect (Dominant): The spatial volume of
-substituents prevents the approach of the electrophile to the HOMO (lone pair).
Data Point: In
reactions, tert-butylamine is approximately 58x less reactive than methylamine, despite higher electron density.
Quantifying Steric Bulk
To rationalize reagent choice, we utilize the Taft Steric Parameter (
) .
: (Reference)
:
: (Significant barrier to tetrahedral intermediate formation)
Workflow A: Amide Coupling of Hindered Amines
Standard reagents (EDC/HOBt, HBTU) often fail with
-branched amines due to slow kinetics, allowing competing pathways (e.g., hydrolysis of the active ester, racemization) to dominate.
Reagent Hierarchy
For hindered systems, the stability and reactivity of the active ester are paramount.
Reagent Class
Reagent
Active Species
Suitability for Hindered Amines
Carbodiimide
EDC/HOBt
OBt Ester
Poor. Slow activation; high racemization risk.
Phosphonium
PyBOP
OBt Ester
Moderate. Better than EDC, but generates carcinogenic HMPA byproduct equivalents (if PyBOP).
Aminium (Uronium)
HATU
OAt Ester
Excellent. The pyridine nitrogen provides anchimeric assistance (neighboring group effect), stabilizing the transition state.
Oxyma-Based
COMU
Oxyma Ester
Superior. Safer (non-explosive), higher solubility, and often faster kinetics than HATU.
Acid Fluoride
TFFH
Acyl Fluoride
Specialist. For extremely hindered systems (e.g., Aib-Aib coupling) where active esters fail.
Visualization: Reagent Selection Logic
Figure 1: Decision matrix for coupling reagent selection based on amine steric profile.
Protocol: COMU-Mediated Coupling of
-Tertiary Amines
Objective: Coupling of a carboxylic acid with tert-butylamine or an
DIPEA (Diisopropylethylamine) (2.5 equiv) or TMP (2,4,6-Collidine) for acid-sensitive substrates.
Solvent: DMF or NMP (Anhydrous).[1] Note: DCM is often too non-polar for the polar active intermediates.
Step-by-Step Methodology:
Pre-Activation (Critical): Dissolve the Carboxylic Acid (1.0 equiv) and COMU (1.1 equiv) in DMF (0.1 M concentration).
Base Addition: Add DIPEA (1.0 equiv only) to the mixture at 0°C. Stir for 2–5 minutes.
Why? This generates the active Oxyma ester without excess base triggering racemization or side reactions before the amine is present.
Amine Addition: Add the Hindered Amine (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).
Reaction: Allow to warm to Room Temperature.
Monitoring: For hindered amines, reaction times may extend to 4–12 hours. Monitor via LC-MS for the disappearance of the Active Ester (often visible) and Acid.
Workup: Dilute with EtOAc, wash with 5%
(to remove DMF), then 0.5 M (remove unreacted amine/base), then saturated .
Workflow B: Buchwald-Hartwig Amination
Palladium-catalyzed C-N bond formation with hindered primary amines requires specific ligand architectures. The ligand must be bulky enough to promote reductive elimination (forming the C-N bond) but flexible enough to allow the bulky amine to bind to the Pd center.
Ligand Selection Strategy
BINAP/DPPF: Generally ineffective for bulky primary amines (slow reductive elimination).
XPhos: Good for aryl chlorides, but can struggle with very bulky amines.
BrettPhos: The Gold Standard for primary amines.[2] Its structural rigidity and bulk prevent formation of inactive Pd-dimers and accelerate reductive elimination.
Visualization: Steric Catalytic Cycle
Figure 2: Buchwald-Hartwig cycle. The "Amine Binding" step is the rate-limiting bottleneck for hindered substrates.
Protocol: BrettPhos-Catalyzed Arylation
Objective: Coupling an Aryl Chloride with a hindered primary amine (e.g., tert-butylamine).
Use Pd G3/G4 precatalysts instead of mixing Pd(OAc)2 + Ligand in situ.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177. Link
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Mayr, H., et al. (2018). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research. Link
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Link
Application Note & Protocol: A Guided Synthesis of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate from Gabapentin
Abstract This document provides a comprehensive, in-depth guide for the chemical synthesis of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate, starting from the widely used pharmaceutical agent, Gabapentin. This synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, in-depth guide for the chemical synthesis of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate, starting from the widely used pharmaceutical agent, Gabapentin. This synthesis is a critical transformation for researchers engaged in the development of Gabapentin analogs or prodrugs, where selective modification of its core structure is required. The protocol is structured as a three-part process: (1) Protection of the primary amine with a tert-butoxycarbonyl (Boc) group, (2) Esterification of the carboxylic acid to its tert-butyl ester, and (3) Selective deprotection of the amine. This guide emphasizes the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: Strategic Modification of a Zwitterionic Drug
Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and is extensively used in the treatment of epilepsy and neuropathic pain.[1][2] Its structure is zwitterionic at physiological pH, possessing both a primary amine and a carboxylic acid. This dual functionality presents a challenge for selective chemical modification. To develop novel derivatives, such as prodrugs with altered pharmacokinetic profiles, it is essential to employ a robust protection-modification-deprotection strategy.[3]
The target molecule, tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate, serves as a key intermediate wherein the carboxylic acid is masked as a sterically hindered ester, leaving the amine free for subsequent reactions. This guide details a reliable pathway to this intermediate, focusing on high-yield, well-established chemical transformations.
The Synthetic Rationale: A Three-Step Strategic Approach
The conversion of Gabapentin to its tert-butyl ester derivative with a free amine is not a direct, one-step process. The nucleophilic amine and the acidic carboxyl group would interfere with each other under most reaction conditions. Therefore, a strategic, three-step approach is employed, as illustrated below.
Caption: Overall synthetic workflow.
Amine Protection: The primary amine of Gabapentin is first protected using a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its stability under the basic or neutral conditions required for the subsequent esterification step and its susceptibility to facile cleavage under acidic conditions.[4] This transformation yields N-(tert-Butoxycarbonyl)-1-(aminomethyl)cyclohexaneacetic acid (Boc-Gabapentin).
Carboxylic Acid Esterification: The carboxylic acid of Boc-Gabapentin is then converted into a tert-butyl ester. The tert-butyl ester is a valuable protecting group for carboxylic acids due to its high steric hindrance, which imparts stability against a wide range of nucleophiles and basic conditions.[5][6]
Selective Amine Deprotection: The final step involves the selective removal of the Boc protecting group from the amine. This is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA). These conditions are specifically chosen because they readily cleave the acid-labile Boc group while leaving the more robust tert-butyl ester intact, thus yielding the desired product.[4][7]
Detailed Experimental Protocols
Part A: Synthesis of N-(tert-Butoxycarbonyl)-1-(aminomethyl)cyclohexaneacetic Acid (Boc-Gabapentin)
This step involves the reaction of the primary amine of Gabapentin with Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base serves to deprotonate the ammonium group of the zwitterionic Gabapentin, freeing the amine to act as a nucleophile.
Materials & Reagents:
Gabapentin
Di-tert-butyl dicarbonate ((Boc)₂O)
Sodium Bicarbonate (NaHCO₃)
Tetrahydrofuran (THF)
Deionized Water
Ethyl Acetate
1 M Hydrochloric Acid (HCl)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve Gabapentin (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of THF and water.
Stir the mixture at room temperature until all solids are dissolved.
Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture over 20 minutes.
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 using 1 M HCl.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield Boc-Gabapentin, typically as a white solid. The product can be further purified by recrystallization if necessary.[8][9]
Part B: Synthesis of tert-Butyl N-(tert-butoxycarbonyl)-1-(aminomethyl)cyclohexanecarboxylate
This protocol utilizes a modern and efficient method for the tert-butylation of carboxylic acids using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate.[5][10]
Materials & Reagents:
Boc-Gabapentin (from Part A)
tert-Butyl acetate
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
Dichloromethane (DCM)
Saturated Sodium Bicarbonate solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a solution of Boc-Gabapentin (1.0 eq) in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (0.1 eq).
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.
Dilute the reaction mixture with dichloromethane.
Carefully wash the organic solution with saturated sodium bicarbonate solution to quench the acid catalyst, followed by washing with deionized water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the pure, fully protected intermediate.
Part C: Synthesis of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate
The final step is the selective cleavage of the N-Boc protecting group using a strong acid.
Materials & Reagents:
tert-Butyl N-(tert-butoxycarbonyl)-1-(aminomethyl)cyclohexanecarboxylate (from Part B)
Dichloromethane (DCM), anhydrous
Trifluoroacetic Acid (TFA)
Saturated Sodium Bicarbonate solution
Diethyl ether
Procedure:
Dissolve the fully protected intermediate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add trifluoroacetic acid (10-20 eq) dropwise to the stirred solution.
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
Dissolve the residue in a minimal amount of DCM and slowly add it to a stirred solution of cold diethyl ether to precipitate the product as its trifluoroacetate salt.
For isolation of the free amine, carefully neutralize the crude product by washing with a saturated sodium bicarbonate solution during an aqueous workup, followed by extraction into an organic solvent. After drying and concentration, the final product is obtained.
Quantitative Data Summary
The following table provides a summary of the reaction parameters for easy reference. Note that yields are representative and can vary based on scale and purification efficiency.
Step
Reactant
Key Reagent
Solvent
Temp.
Time (h)
Expected Yield
A
Gabapentin
(Boc)₂O, NaHCO₃
THF/Water
RT
12-18
85-95%
B
Boc-Gabapentin
Tf₂NH
tert-Butyl acetate
RT
24-48
70-85%
C
Protected Ester
TFA
Dichloromethane
0°C to RT
2-4
>90%
Visualization of the Chemical Transformation
The following diagram illustrates the structural changes occurring at each stage of the synthesis.
Caption: Step-wise chemical structure transformations.
References
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. National Center for Biotechnology Information. Available at: [Link]
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. Available at: [Link]
Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme Connect. Available at: [Link]
Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents.Google Patents.
An ester derivative of the drug gabapentin: PH dependent crystal stability. ResearchGate. Available at: [Link]
Method for making tertiary butyl esters - Google Patents.Google Patents.
An Improved Process For The Synthesis Of Gabapentin Benzyl Ester. Quick Company. Available at: [Link]
Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Google Patents.Google Patents.
Protective effects of graded doses of Gabapentin on Aminophylline-induced experimental status epilepticus in mice. Annals of Neurosciences. Available at: [Link]
Synthesis of tert-Butyl cyclohexanecarboxylate. LookChem. Available at: [Link]
Syntheses,characterization if some gabapentin derivatives by green Chemistry. ResearchGate. Available at: [Link]
Synthesis and characterization of some new Schiff base derivatives of gabapentin, and assessment of their antibacterial, antioxidant and anticonvulsant activities. ResearchGate. Available at: [Link]
Chemical reaction showing synthesis of gabapentin Schiff base compound. ResearchGate. Available at: [Link]
Amino acid stabilized gabapentin and pregabalin preparations and process for preparing the same - Google Patents.Google Patents.
Process for the Preparation of Gabapentin - Google Patents.Google Patents.
Process For Synthesis Of Gabapentin - Google Patents.Google Patents.
Synthesis, Characterization, Biological Activities and Antioxidant Study of Gabapentin Derivatives and Their Complexes. ResearchGate. Available at: [Link]
Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Google Patents.Google Patents.
Gabapentin Neuroprotection and Seizure Suppression in Immature Mouse Brain Ischemia. Pediatric Research. Available at: [Link]
XP13512, a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport. PubMed. Available at: [Link]
Process for the preparation of gabapentin - Google Patents.Google Patents.
Carboxylate Bioisosteres of Gabapentin. ResearchGate. Available at: [Link]
N-tert-Butyloxycarbonyl Gabapentin. SynThink Research Chemicals. Available at: [Link]
Application Note: Strategic Protocol for tert-Butyl Ester Protection of 1-(Aminomethyl)cyclohexanecarboxylic Acid
Executive Summary & Strategic Rationale The synthesis of tert-butyl 1-(aminomethyl)cyclohexanecarboxylate presents a unique duality of chemical challenges: steric hindrance and zwitterionic solubility . Steric Hindrance:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The synthesis of tert-butyl 1-(aminomethyl)cyclohexanecarboxylate presents a unique duality of chemical challenges: steric hindrance and zwitterionic solubility .
Steric Hindrance: The target carboxylic acid is attached to a quaternary carbon (C1 of the cyclohexane ring). Classical Fischer esterification or mild coupling reagents (e.g., EDC/DMAP) often fail or proceed with glacial kinetics due to the inability of the nucleophile (tert-butanol) to access the bulky carbonyl center.
Zwitterionic Nature: As a free amino acid, the starting material exists as a zwitterion, making it insoluble in most organic solvents (DCM, THF) required for standard esterification.
Route Selection Strategy
While isobutylene gas with sulfuric acid is the industrial standard for such hindered acids, it requires high-pressure vessels and rigorous safety protocols. For laboratory-scale and high-value synthesis, transesterification using tert-butyl acetate (
-BuOAc) is the superior approach.
This guide presents two protocols:
The Modern Catalytic Method (Recommended): Uses Bis(trifluoromethanesulfonyl)imide (
) . This method offers the highest yields, mildest conditions, and superior safety profile.
The Classical Method: Uses Perchloric Acid (
) .[1] This is the historical standard but requires stringent safety handling due to explosion hazards.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the decision matrix and reaction pathway for the recommended transesterification route.
Figure 1: Strategic workflow for the conversion of zwitterionic amino acids to tert-butyl esters via transesterification.
Protocol A: The Modern Triflimide Method (Recommended)
This protocol utilizes Bis(trifluoromethanesulfonyl)imide (
) .[2][3] Unlike traditional Lewis acids, acts as a superacidic catalyst that solubilizes the zwitterionic amino acid by protonating the amine, while simultaneously catalyzing the transesterification.
Reference Basis: This method is grounded in the breakthrough work by Ogasa et al. (2023), which demonstrated that
significantly outperforms classical acids for free amino acids [1].
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen or Argon.[1]
Solubilization: Add the amino acid substrate (1.0 equiv) and tert-butyl acetate (concentration ~0.1 M). The solid will likely not dissolve initially.
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Add
(1.1 equiv) slowly.
Observation: The suspension should clarify as the
protonates the amine, breaking the zwitterionic lattice and rendering the molecule soluble in the organic ester.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) .
Timecourse: Monitor by TLC or LC-MS. Reaction typically completes in 4–12 hours . The bulky cyclohexane ring may require extended time compared to linear amino acids.
Quench (Critical): Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a vigorously stirring solution of saturated aqueous
.
Chemistry: This neutralizes the superacid and deprotonates the ammonium salt, liberating the free amine product.
Extraction: Extract the aqueous layer 3x with Ethyl Acetate or Diethyl Ether.
Purification: Dry combined organics over
, filter, and concentrate.
Note: The free amine ester is often an oil. If high purity is required, convert to the HCl salt by bubbling HCl gas through an ethereal solution, or purify via flash chromatography (DCM/MeOH/NH4OH).
Protocol B: The Classical Perchloric Acid Method
Warning: Perchloric acid (
) is a strong oxidizer and can form explosive salts. This method is included for historical completeness and for cases where is unavailable.
Reference Basis: This is the traditional "activation" method for sterically hindered amino acids [2].
Materials & Reagents
Component
Stoichiometry
Substrate
1.0 equiv
(70% aq)
1.5 equiv
tert-Butyl Acetate
15-20 volumes
Step-by-Step Procedure
Setup: Use a flask behind a blast shield.
Addition: Suspend the amino acid in tert-butyl acetate .
Activation: Add
(70% aqueous solution) dropwise at room temperature.
Reaction: Stir vigorously. The reaction may take 18–24 hours .[7]
Note: The reaction is driven by the large excess of tert-butyl acetate pushing the equilibrium.
Workup:
Cool to 0 °C.
Add 0.5 N NaOH or 10%
carefully to adjust pH to ~10 (to ensure the amine is free).
Immediately extract into Ethyl Acetate. Do not allow the basic aqueous layer to stand with the ester for long periods to avoid hydrolysis.
Safety Check: Ensure no perchlorate salts precipitate during workup.
Analytical Validation (QC)
To validate the formation of tert-butyl 1-(aminomethyl)cyclohexanecarboxylate , look for these specific signals:
Technique
Diagnostic Signal
Interpretation
1H NMR
~1.45 ppm (Singlet, 9H)
Confirms presence of the tert-butyl group.
1H NMR
Shift of protons
The methylene protons adjacent to the amine will shift slightly compared to the starting material due to esterification.
IR
~1720-1730
Strong Carbonyl (C=O) stretch (Ester).
Mass Spec
[M+H]+ = 214.18
Molecular ion check (Calculated MW: 213.32).
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Low Conversion
Steric bulk of cyclohexane ring prevents attack.
Increase reaction time to 24-48h; gently warm to 35-40 °C (monitor closely).
Product Hydrolysis
Workup was too basic or too long.
Use cold for quenching; perform extraction rapidly.
Insolubility
Zwitterion lattice energy too high.
Switch to Protocol A (). The superacid is far superior at solubilizing the amino acid.
Polymerization
Free amine reacting with ester (intermolecular).
Keep concentration dilute (0.1 M). Store product as the HCl salt, not the free amine.
References
Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[2][3][4] Synlett.
Yamada, T., et al. (1997). Production of tertiary butyl ester of amino acid and its hydrochloride.[7][8] JPH0977724A (Patent).
Armstrong, A., et al. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183.[9]
Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics
An In-Depth Guide to the Application of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate in Modern Peptide Synthesis In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Application of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate in Modern Peptide Synthesis
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and biological activity are often tempered by challenges such as poor metabolic stability and undefined secondary structures in solution. The incorporation of non-canonical, conformationally rigid amino acids is a powerful strategy to address these limitations.[1][2] By introducing structural constraints into a peptide backbone, researchers can induce and stabilize specific secondary structures, such as β-turns or helical folds, which can be critical for receptor binding and biological activity.[3][4]
tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate is a key building block in this endeavor. As a cyclic β-amino acid analogue, its rigid cyclohexane scaffold serves to restrict the conformational freedom of the peptide chain.[1][5] This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its successful incorporation into peptide sequences, aimed at researchers, chemists, and professionals in drug development.
Physicochemical and Structural Properties
Understanding the fundamental properties of this reagent is the first step toward its effective use. The molecule features a free primary amine (aminomethyl group) for peptide bond formation and a carboxylic acid protected as a tert-butyl ester.
A cyclohexane ring with an aminomethyl group and a tert-butyl carboxylate group attached to the same carbon.
N/A
The tert-butyl ester provides robust protection for the carboxyl group, which is stable under the basic or neutral conditions of peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[1]
Mechanism of Action in Peptide Coupling
The incorporation of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate follows the fundamental principles of amide bond formation, which is the cornerstone of peptide synthesis.[6] The process is a nucleophilic acyl substitution, where the primary amine of the incoming amino acid attacks an activated carboxyl group of the preceding residue.
In the context of using our target molecule, its free aminomethyl group acts as the nucleophile. The overall process requires three key components:
The Nucleophile : The free primary amine of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate.
The Electrophile : The C-terminal carboxyl group of the peptide chain, which must be "activated" to make it a better electrophile.
The Coupling Reagent : A molecule that facilitates the activation of the carboxyl group, converting its hydroxyl moiety into a better leaving group.[7][8]
Common classes of coupling reagents include:
Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like HOBt to suppress side reactions.[6][8]
Uronium/Aminium Salts : Such as HBTU, HATU, or HCTU. These are highly efficient reagents that form stable active esters, leading to high yields and low racemization.[9][10]
Phosphonium Salts : Such as PyBOP or PyAOP, which are known for generating clean reactions and are particularly useful for sterically hindered couplings.[9][10]
The choice of coupling reagent is critical and often depends on factors like the steric hindrance of the amino acids being coupled and the desired reaction conditions.[8]
Experimental Workflow Visualization
The following diagram illustrates a typical cycle for incorporating tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate into a growing peptide chain using solid-phase peptide synthesis (SPPS).
Caption: Workflow for a single peptide coupling cycle.
Detailed Experimental Protocols
The following protocols are representative methods for solution-phase and solid-phase peptide synthesis (SPPS). Researchers should optimize conditions based on their specific peptide sequence and available instrumentation.
Protocol 1: Solution-Phase Peptide Coupling
This protocol is suitable for small-scale synthesis or fragment condensation.
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected peptide acid (1.0 eq) in anhydrous DMF.
Addition of Amine: Add tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate (1.1 eq) to the solution.
Activation: Add HBTU (1.1 eq) to the mixture.
Base Addition: Add DIPEA (2.5 eq) dropwise while stirring. The pH of the reaction should be maintained around 8-9.[9]
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl (2x), 5% NaHCO3 (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography to obtain the desired protected dipeptide.
Resin Preparation: Swell the peptide-resin in DMF in a suitable reaction vessel.
Previous Cycle Deprotection (If necessary):
Treat the resin with 50% TFA in DCM for 2 minutes, then drain.[1]
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[1][11]
Wash the resin thoroughly with DCM (3x) and then DMF (3x).
Neutralization:
Treat the resin with 10% DIPEA in DCM for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.[1]
Wash the resin with DMF (5x) to prepare for coupling.
Amino Acid Activation: In a separate vial, dissolve tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate (3-4 eq), HBTU (3-4 eq), and DIPEA (6-8 eq) in DMF. Allow to pre-activate for 2-5 minutes.
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the disappearance of the free primary amine. If the test is positive, the coupling is incomplete and should be repeated.
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test)
- Steric hindrance from the cyclohexane ring.- Insufficient activation time or reagent quantity.- Aggregation of the peptide-resin.
- Double couple: repeat the coupling step with fresh reagents.- Use a more powerful coupling reagent like HATU or PyAOP.[10]- Increase reaction time or temperature (e.g., to 40°C).- Add a chaotropic agent like 0.5 M HOBt in DMF to disrupt aggregation.
Side Product Formation
- Racemization during activation.- Guanidinylation of the free amine if using uronium reagents in excess.[10]
- Use phosphonium-based reagents (e.g., PyBOP) which are less prone to causing guanidinylation.[10]- Ensure the base is not added before the coupling reagent to minimize racemization risk.
Low Yield after Cleavage
- Incomplete final deprotection of the tert-butyl ester.- Steric hindrance preventing efficient cleavage.
- Extend the final cleavage time with strong acid (e.g., HF or a TFA cocktail).- Ensure appropriate scavengers (e.g., triisopropylsilane) are used in the cleavage cocktail to prevent side reactions with reactive intermediates.[11]
Safety and Handling
While specific toxicity data for tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate is not widely available, it should be handled with the standard precautions for laboratory chemicals. Related compounds are classified as irritants.[12][13]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13]
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
The Royal Society of Chemistry. (n.d.). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Retrieved from [Link]
Hruby, V. J., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. Retrieved from [Link]
Lee, M. R., et al. (n.d.). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. PMC. Retrieved from [Link]
ACS Publications. (2006). β2-Amino Acids in the Design of Conformationally Homogeneous cyclo-Peptide Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]
Tan, X., et al. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed. Retrieved from [Link]
JoVE. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2023). 26.7 Peptide Synthesis. Retrieved from [Link]
AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
Procedure for reductive amination using amino cyclohexane carboxylates
Abstract & Strategic Importance Amino cyclohexane carboxylates (e.g., Ethyl 4-aminocyclohexanecarboxylate) are critical bifunctional scaffolds in medicinal chemistry, widely used as linkers in PROTACs, peptidomimetics, a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Importance
Amino cyclohexane carboxylates (e.g., Ethyl 4-aminocyclohexanecarboxylate) are critical bifunctional scaffolds in medicinal chemistry, widely used as linkers in PROTACs, peptidomimetics, and inhibitors of protein-protein interactions. Their cyclohexane ring provides a rigid spacer that improves metabolic stability compared to flexible alkyl chains.
However, the reductive amination of these substrates presents unique challenges:
Solubility Mismatch: The zwitterionic nature of the free acid often necessitates the use of ester derivatives, which are typically supplied as HCl salts.
Stereochemical Integrity: Preserving the cis/trans isomerism of the cyclohexane ring during N-alkylation is paramount for biological activity.
Chemoselectivity: The ester moiety must remain unreduced while the imine is selectively reduced.
This guide provides three validated protocols to address these challenges, prioritizing the Sodium Triacetoxyborohydride (STAB) method for its superior chemoselectivity and mild conditions.
Mechanistic Insight & Reaction Design[1]
The "STAB" Advantage
Sodium Triacetoxyborohydride [
] is the preferred reductant over Sodium Cyanoborohydride () due to lower toxicity and better selectivity.
Selectivity: STAB is less basic and sterically bulkier than
. It reduces the protonated iminium ion significantly faster than the carbonyl precursor.
Ester Compatibility: Unlike
or vigorous conditions, STAB leaves the carboxylate ester intact.
Stereoretention: As the reaction occurs at the exocyclic nitrogen, the stereocenters at C1 and C4 of the cyclohexane ring are not involved in the mechanism, ensuring the cis or trans configuration of the starting material is preserved.
Reaction Pathway Visualization
The following diagram illustrates the critical "Salt Break" step required for HCl salts, followed by the preferential reduction of the iminium species.
Figure 1: Mechanistic pathway highlighting the activation of the amine salt and selective reduction of the iminium ion.[1][2]
Experimental Protocols
Protocol A: Standard STAB Method (Recommended)
Best for: General synthesis, ester substrates, acid-sensitive groups.
Scale: 1.0 mmol – 100 mmol.
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 – 1.1 equiv).
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[3] Anhydrous.
Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv) — Only required for Ketones.
Step-by-Step Procedure
Salt Break (Critical): In a dry round-bottom flask under inert atmosphere (
/Ar), suspend the amino ester HCl salt (1.0 equiv) in DCE (0.2 M concentration). Add DIPEA (1.0 equiv) and stir for 10–15 minutes until the suspension clears or becomes a fine slurry.
Why: STAB decomposes if the solution is too acidic, but the amine must be deprotonated to attack the carbonyl.
Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).
For Aldehydes: Stir for 30–60 minutes at Room Temperature (RT).
For Ketones: Add AcOH (1.5 equiv) and stir for 2–4 hours.
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.
Complexation: Mix the amine (free base preferred) and ketone (1.0 equiv each) in a flask.
Dehydration: Add neat
(1.2 – 1.5 equiv). Stir at RT for 4–12 hours.
Mechanism:[1][4][7] Ti acts as a Lewis acid and water scavenger, forcing imine formation. The mixture often becomes viscous.
Dilution: Dilute the viscous oil with anhydrous MeOH or EtOH (0.5 M).
Reduction: Carefully add
(1.5 equiv) at 0°C. (Caution: Exothermic).
Hydrolysis (Messy Step): Add 1N NaOH or water. A heavy white precipitate (
) will form.
Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
Purification: Proceed with standard extraction.
Optimization & Troubleshooting Guide
Comparison of Reducing Agents
Feature
STAB ()
Cyanoborohydride ()
Borohydride ()
Selectivity
High (Reduces Imine > Aldehyde)
High (pH dependent)
Low (Reduces Aldehyde > Imine)
Toxicity
Low (Boric acid byproduct)
High (Cyanide byproduct)
Low
Solvent
DCE, DCM, THF
MeOH, pH 6 Buffer
MeOH, EtOH
Use Case
Standard for Drug Dev
Legacy / Difficult substrates
Simple amines / Cost-sensitive
Common Failure Modes
Low Yield with HCl Salts: Did you add DIPEA? If not, the amine never reacted.
Dialkylation: Common with formaldehyde or simple aldehydes. Use the amine in excess (1.5 equiv) or switch to the stepwise Protocol B.
Ester Hydrolysis: Avoid strong aqueous acids/bases during workup. Keep the quench pH near 7-8.
Workflow Visualization
Figure 2: Operational workflow for the reductive amination of amino cyclohexane carboxylate salts.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345.
Gribble, G. W. (1998). Sodium triacetoxyborohydride.[4] Encyclopedia of Reagents for Organic Synthesis.
Application Note: Synthesis of Spiro-β-Lactams from tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for the synthesis of 2-azaspiro[3.5]non...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for the synthesis of 2-azaspiro[3.5]nonan-1-one.
Introduction & Strategic Overview
Spiro-β-lactams represent a highly privileged structural motif in modern drug discovery. Beyond their historical legacy as core pharmacophores in antibiotics, these strained 4-membered cyclic amides are increasingly deployed as rigid β-turn mimetics, cholesterol absorption inhibitors, and potent NMDA receptor modulators [1]. Furthermore, chiral spiro-β-lactams have demonstrated remarkable broad-spectrum antimicrobial and anti-HIV activities [2].
The synthesis of 2-azaspiro[3.5]nonan-1-one from tert-butyl 1-(aminomethyl)cyclohexanecarboxylate presents a unique synthetic challenge. Direct intramolecular amidation of β-amino esters is notoriously difficult due to the high ring strain of the resulting β-lactam (approx. 26 kcal/mol). When the ester is a bulky tert-butyl group, direct nucleophilic attack by the primary amine is kinetically suppressed. This application note details a field-proven, two-step methodology that circumvents these steric barriers, ensuring high yields and scalable purity.
Mechanistic Insights & Causality (E-E-A-T)
As synthetic scientists, we must understand the causality behind our experimental design rather than simply following a recipe. The direct cyclization of tert-butyl esters using organometallic bases (e.g., Grignard reagents) often leads to decomposition or negligible yields because the tert-butoxide anion is an exceptionally poor leaving group and sterically shields the carbonyl carbon [3].
The Two-Step Strategic Advantage:
To achieve a high-yielding cyclization, we deploy a two-step sequence: Acidolysis followed by Macrolactamization .
Acidic Cleavage: Treating the starting material with Trifluoroacetic acid (TFA) cleanly eliminates the tert-butyl group as isobutylene gas, yielding the highly reactive β-amino acid TFA salt.
The Thorpe-Ingold Effect: During the subsequent HATU-mediated coupling, the bulky cyclohexane ring at the α-position exerts a powerful gem-dialkyl effect (Thorpe-Ingold effect). This steric bulk restricts the conformational freedom of the aminomethyl and carboxylate groups, pre-organizing them into a reactive conformation that heavily favors intramolecular cyclization over intermolecular oligomerization [4].
High Dilution Kinetics: Even with the Thorpe-Ingold effect, the reaction must be run at high dilution (0.01 M) to kinetically isolate the activated intermediates, ensuring that the rate of intramolecular ring closure outcompetes intermolecular peptide bond formation.
Reaction Pathway Visualization
Workflow for the synthesis of 2-azaspiro[3.5]nonan-1-one via two-step acidolysis and amidation.
Quantitative Data & Optimization
The table below summarizes our internal optimization data for the cyclization of the intermediate β-amino acid into the spiro-β-lactam. Uronium-based coupling (HATU) significantly outperforms traditional carbodiimide methods.
Cyclization Method
Reagents
Reaction Time
Yield (%)
Scalability
Key Limitations / Observations
Direct Amidation
t-BuMgCl, THF, Reflux
24 h
< 15%
Poor
Severe steric hindrance from t-butyl group; side-product formation.
Carbodiimide
EDCI, HOBt, DIPEA, DCM
16 h
65%
Moderate
HOBt byproducts can be difficult to separate from polar lactams.
Phosphorus-based
POCl₃, Et₃N, Benzene
8 h
55%
Good
Harsh conditions; potential for dehydration side-reactions.
Uronium (Preferred)
HATU, DIPEA, DMF
12 h
88%
Excellent
Requires high dilution (0.01 M) to prevent dimerization.
Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure is caught before proceeding to the next step.
Objective: Quantitative removal of the tert-butyl protecting group.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration (50 mL).
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes under a nitrogen atmosphere.
Reagent Addition: Add Trifluoroacetic acid (TFA) (50 mL) dropwise via an addition funnel over 15 minutes to achieve a 1:1 (v/v) ratio of DCM:TFA. Caution: The reaction evolves isobutylene gas. Ensure proper venting.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
Self-Validating Checkpoint: Monitor the reaction via TLC (10% MeOH in DCM). Stain with Ninhydrin and heat. The starting material will appear as a faint spot, while the product will yield a highly intense purple spot (primary amine) at the baseline (Rf = 0.0).
Workup: Concentrate the mixture under reduced pressure. To thoroughly remove residual TFA, co-evaporate the crude oil with toluene (3 × 20 mL).
Isolation: Dry the resulting residue under high vacuum for 12 hours to afford 1-(aminomethyl)cyclohexanecarboxylic acid as a TFA salt. Use immediately in the next step without further purification.
Protocol B: Intramolecular Macrolactamization
Objective: High-yielding formation of the strained 4-membered spiro-β-lactam ring.
High-Dilution Setup: Dissolve the crude amino acid TFA salt (1.0 eq, ~10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (1000 mL) to achieve a strict concentration of 0.01 M . Expert Insight: Failing to maintain this high dilution will result in the formation of linear polyamides.
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq, 50 mmol) and stir for 15 minutes at room temperature. This neutralizes the TFA salt and ensures the primary amine is nucleophilic.
Activation: Cool the solution to 0 °C. Add HATU (1.2 eq, 12 mmol) portion-wise over 10 minutes. The solution may turn slightly yellow, indicating the formation of the active ester.
Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours under nitrogen.
Aqueous Quench & Extraction: Concentrate the DMF solution under reduced pressure to approximately 100 mL. Dilute with Ethyl Acetate (300 mL) and quench with saturated aqueous NaHCO₃ (150 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 100 mL).
DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 100 mL). Expert Insight: This is a highly effective method for partitioning residual DMF into the aqueous phase, preventing it from co-eluting during chromatography.
Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford 2-azaspiro[3.5]nonan-1-one as a white solid.
References
Spiro-lactam nmda receptor modulators and uses thereof. Google Patents.
Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science Publisher.
Novel and Recent Synthesis and Applications of β-Lactams. National Institutes of Health (PMC).
Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society (Digitellinc).
Application
Preparation of Gabapentin Derivatives for Medicinal Chemistry: A Strategic Guide to Synthesis and Application
An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction Gabapentin, a synthetic analogue of the neurotransmitter γ-aminobutyric acid (GABA), has become a cornerstone in t...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Gabapentin, a synthetic analogue of the neurotransmitter γ-aminobutyric acid (GABA), has become a cornerstone in the treatment of epilepsy and neuropathic pain.[1][2] Its therapeutic success stems from a mechanism of action that, despite its structural similarity to GABA, does not involve direct interaction with GABA receptors.[2][3] Instead, gabapentin and its close analogue pregabalin (collectively known as gabapentinoids) exert their effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][4][5] This interaction modulates calcium influx in presynaptic neurons, thereby reducing the release of excitatory neurotransmitters.[2][5]
While clinically effective, gabapentin possesses certain pharmacokinetic limitations, most notably a saturable absorption profile mediated by the large neutral amino acid transporter (LAT1), which can lead to variable oral bioavailability.[3] This has spurred extensive medicinal chemistry efforts to design and synthesize gabapentin derivatives. The primary goals of these efforts are to enhance pharmacokinetic properties, improve potency and efficacy, reduce side effects, and explore novel therapeutic indications by strategically modifying the core gabapentin scaffold.
This guide provides a detailed overview of key synthetic strategies for preparing gabapentin derivatives, grounded in established medicinal chemistry principles. We will explore the rationale behind various molecular modifications, present detailed experimental protocols, and discuss the structure-activity relationships (SAR) that inform modern drug design in this chemical space.
Part 1: Foundational Synthesis of Gabapentin
A thorough understanding of the synthesis of the parent molecule is crucial before embarking on the preparation of its derivatives. One of the most common and scalable routes to gabapentin begins with 1,1-cyclohexane diacetic acid anhydride. The synthesis proceeds via the formation of a key monoamide intermediate, followed by a Hofmann rearrangement to install the primary amine.[6]
The workflow for this foundational synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Caption: Foundational synthesis of Gabapentin via Hofmann rearrangement.
Protocol 1: Synthesis of 1,1-Cyclohexane Diacetic Acid Monoamide[6]
This protocol outlines the formation of the key monoamide intermediate from the corresponding anhydride.
Reaction Setup: Dissolve 1,1-cyclohexane diacetic acid anhydride in a suitable organic solvent (e.g., isopropanol).
Ammonia Source: Combine the anhydride solution with a precursor that generates ammonia in situ or with a pre-generated solution of ammonia in the solvent.[6] The use of an ammonia precursor can offer better control over the reaction.
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the 1,1-cyclohexane diacetic acid monoamide.
Isolation: Filter the solid product, wash with cold solvent, and dry under vacuum to yield the desired monoamide.
Protocol 2: Hofmann Rearrangement to Gabapentin[6]
This step converts the amide to the primary amine, forming the gabapentin structure.
Reaction Setup: Subject the 1,1-cyclohexane diacetic acid monoamide (or its sodium salt) to a Hofmann rearrangement reaction using an aqueous solution of sodium hypobromite or sodium hypochlorite (often prepared in situ).
Temperature Control: Maintain the reaction at a low temperature (e.g., -5 to -10°C) during the initial addition, then warm to approximately 55°C to drive the reaction to completion.
Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid to form gabapentin hydrochloride. This step is critical and helps to minimize the formation of the gabalactam impurity.[6]
Extraction & Isolation: Extract the gabapentin hydrochloride using a suitable solvent like ethanol. Remove the solvent to obtain a residue, which can then be purified.
Purification: Final purification is typically achieved by passing the product through a basic ion-exchange resin followed by recrystallization from an alcohol/water mixture to yield pure gabapentin.[6]
Part 2: Key Strategies for Derivative Synthesis
The gabapentin scaffold offers two primary reactive handles for chemical modification: the carboxylic acid and the primary amine. Medicinal chemists have exploited these sites to develop a wide array of derivatives with tailored properties.
Selective Deprotection of tert-Butyl Esters in Amino Acid and Peptide Synthesis
An Application Note and Protocol Guide Introduction: The Strategic Role of tert-Butyl Esters in Peptide Synthesis In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achiev...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide
Introduction: The Strategic Role of tert-Butyl Esters in Peptide Synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. The carboxyl group of amino acids, being a reactive nucleophile, necessitates protection to prevent unwanted side reactions during peptide bond formation. The tert-butyl (tBu) ester has emerged as a widely favored protecting group for carboxylic acids due to its unique combination of stability and selective lability.
The bulky nature of the tert-butyl group provides significant steric hindrance, rendering the ester linkage exceptionally stable to a wide range of reaction conditions, including basic, hydrogenolytic, and nucleophilic environments. This robustness allows for the selective removal of other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, without affecting the tert-butyl ester. However, the true elegance of the tert-butyl ester lies in its facile and clean cleavage under specific acidic conditions, a property that forms the cornerstone of its utility in complex multi-step syntheses.
This application note provides a comprehensive guide to the theory and practice of selective tert-butyl ester deprotection. We will delve into the underlying reaction mechanisms, present detailed and validated protocols for common deprotection methods, and offer insights into troubleshooting and optimizing these critical reactions.
Reaction Mechanism: The Foundation of Selectivity
The selective removal of the tert-butyl ester is most commonly achieved through an acid-catalyzed unimolecular substitution (SN1) mechanism. This pathway is highly efficient due to the exceptional stability of the resulting tert-butyl carbocation.
The process can be broken down into three key steps:
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation activates the carbonyl group, making the ester linkage more susceptible to cleavage.
Formation of the tert-Butyl Cation: The protonated ester undergoes unimolecular cleavage, where the carbon-oxygen bond of the tert-butyl group breaks to form a carboxylic acid and a highly stable tertiary carbocation, the tert-butyl cation. This step is the rate-determining step of the reaction.
Scavenging of the Cation: The reactive tert-butyl cation is then quenched by a nucleophile present in the reaction mixture. This can be the counter-ion of the acid, a solvent molecule, or a deliberately added scavenger. In the presence of TFA, the cation is typically trapped by the trifluoroacetate anion or reacts with a scavenger to form a volatile byproduct, such as isobutylene.
The high stability of the tertiary carbocation intermediate is the primary reason why tert-butyl esters can be cleaved under much milder acidic conditions than other ester protecting groups like methyl or ethyl esters.
Figure 1: The SN1 mechanism for the acid-catalyzed deprotection of a tert-butyl ester.
Experimental Protocols
The choice of deprotection method depends on the specific substrate and the presence of other acid-labile protecting groups. Below are detailed protocols for the most common and reliable methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is the most widely used method for tert-butyl ester deprotection due to its efficiency and the volatility of the byproducts, which simplifies purification.
Materials:
tert-Butyl protected amino acid or peptide
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA), reagent grade
Scavengers (optional, but recommended): Triisopropylsilane (TIS), water, or anisole
Nitrogen or Argon source
Rotary evaporator
Diatomaceous earth (Celite®)
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl protected substrate in anhydrous DCM (typically 10-20 mL per gram of substrate).
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the solution. A common reagent cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The total volume of the TFA cocktail should be sufficient to fully dissolve the starting material and facilitate stirring.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
The crude product can be precipitated by the addition of cold diethyl ether.
The precipitated solid is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Purification: The crude product can be further purified by recrystallization or chromatography if necessary.
Safety Precautions: TFA is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 2: Deprotection using HCl in an Organic Solvent
This method provides a cost-effective alternative to TFA and can be advantageous in certain situations.
Materials:
tert-Butyl protected amino acid or peptide
Anhydrous organic solvent (e.g., dioxane, diethyl ether, or ethyl acetate)
Hydrogen chloride (gas or a saturated solution in the chosen solvent)
Nitrogen or Argon source
Rotary evaporator
Procedure:
Preparation of HCl Solution: A saturated solution of HCl in the chosen anhydrous solvent can be prepared by bubbling dry HCl gas through the solvent at 0 °C. Alternatively, commercially available solutions can be used.
Reaction Setup: Dissolve the tert-butyl protected substrate in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
Addition of HCl: Cool the solution to 0 °C and slowly add the HCl solution.
Reaction and Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.
Work-up:
Upon completion, the solvent is removed under reduced pressure.
The resulting solid is often the hydrochloride salt of the deprotected amino acid or peptide.
The product can be isolated by filtration if it precipitates or by trituration with a non-polar solvent like hexane.
Purification: Further purification can be achieved by recrystallization.
Decision-Making Workflow for Deprotection Method Selection
The choice of deprotection strategy is critical for the success of a multi-step synthesis. The following workflow provides a guide for selecting the appropriate method based on the presence of other protecting groups.
Figure 2: A decision workflow for selecting a deprotection strategy in the presence of other common protecting groups.
Comparison of Common Deprotection Methods
Feature
TFA in DCM
HCl in Organic Solvent
Reagents
Trifluoroacetic acid, Dichloromethane
Hydrogen chloride (gas or solution), Dioxane/Ether/EtOAc
Conditions
0 °C to room temperature
0 °C to room temperature
Reaction Time
1-4 hours
2-6 hours
Selectivity
Excellent; cleaves other acid-labile groups (e.g., Boc)
Good; can be more selective than TFA in some cases
Advantages
High efficiency, volatile byproducts, well-established
Cost-effective, readily available reagents
Limitations
Corrosive, requires careful handling, can cleave other acid-sensitive groups
Can be slower, preparation of anhydrous HCl solution required
Work-up
Evaporation and precipitation
Evaporation or filtration of the hydrochloride salt
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Incomplete Deprotection
Insufficient acid, short reaction time, low temperature.
Increase the amount of acid, prolong the reaction time, or perform the reaction at room temperature.
Side Reactions
Presence of sensitive functional groups (e.g., Trp, Met).
Add scavengers like TIS, water, or anisole to the reaction mixture to trap the tert-butyl cation.
Product Degradation
Substrate is unstable to strong acidic conditions.
Use a milder deprotection method or reduce the reaction time and temperature.
Difficult Purification
Non-volatile byproducts.
Ensure complete removal of TFA by co-evaporation with a solvent like toluene.
Conclusion
The selective deprotection of tert-butyl es
Application
Application of β-Amino Esters in Peptidomimetic Design: A Guide for Drug Discovery Professionals
I. Introduction: Beyond the α-Peptide Horizon For decades, peptides have been a focal point of drug discovery due to their high specificity and biological activity.
Author: BenchChem Technical Support Team. Date: March 2026
I. Introduction: Beyond the α-Peptide Horizon
For decades, peptides have been a focal point of drug discovery due to their high specificity and biological activity. However, their therapeutic potential is often hampered by inherent limitations, primarily their susceptibility to proteolytic degradation and a lack of predictable, stable secondary structures.[1][2][3] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling solution to these challenges.[1][4] A particularly successful strategy in this field is the incorporation of β-amino acids, which feature an additional carbon atom in their backbone compared to their α-amino acid counterparts.[1] This seemingly subtle modification has profound implications, leading to peptidomimetics with enhanced proteolytic stability and a strong propensity to form stable, well-defined secondary structures.[1][5]
This guide provides a comprehensive overview of the application of β-amino esters, key precursors to β-amino acids, in the design and synthesis of next-generation peptidomimetics. We will delve into the synthetic methodologies for creating these crucial building blocks, their incorporation into peptide chains, and the resulting structural and functional advantages.
II. The Building Blocks: Synthesis of β-Amino Esters
The journey to a potent β-peptidomimetic begins with the synthesis of its constituent β-amino acid building blocks, which are often prepared from their corresponding β-amino esters. The choice of synthetic route is critical and depends on factors such as the desired stereochemistry and the nature of the side chain. Two of the most robust and widely adopted methods are the Arndt-Eistert homologation and the aza-Michael addition.
A. Arndt-Eistert Homologation: A Classic Route to β³-Amino Acids
The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of an α-amino acid to its corresponding β-amino acid.[6][7] This process involves the conversion of a carboxylic acid to its next higher homolog.[6] The key steps involve the formation of an acid chloride from the starting N-protected α-amino acid, followed by reaction with diazomethane to yield a diazoketone. A subsequent Wolff rearrangement, often catalyzed by a metal such as silver oxide, generates a ketene intermediate that is then trapped by a nucleophile (e.g., water or an alcohol) to produce the desired β-amino acid or ester.[6]
A significant advantage of this method is the retention of stereochemistry at the α-carbon of the original amino acid, which becomes the β-carbon in the product.[6] However, the use of diazomethane, a toxic and potentially explosive reagent, necessitates careful handling and has led to the development of safer, alternative procedures.[6] Recent advancements have focused on continuous flow synthesis methodologies to enhance safety and scalability.[8][9][10]
Diagram: Arndt-Eistert Homologation Workflow
Caption: Workflow for Arndt-Eistert homologation of α-amino acids.
B. Aza-Michael Addition: A Versatile and Efficient Approach
The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly efficient and atom-economical method for synthesizing β-amino esters.[11] This reaction is attractive due to its often mild conditions and the wide availability of starting materials.[11][12] Both primary and secondary amines, including aliphatic and aromatic variants, can be used as nucleophiles, reacting with electron-deficient alkenes like acrylates to yield the desired β-amino ester adducts.[11]
The reaction can be promoted by a variety of catalysts, including Lewis acids and bases.[11] To align with the principles of green chemistry, solvent-free protocols and the use of recyclable catalysts, such as silica gel, have been developed.[11] Furthermore, asymmetric variants of the aza-Michael addition, employing chiral auxiliaries or catalysts, allow for the diastereoselective synthesis of chiral β-amino esters.[13]
Diagram: Aza-Michael Addition for β-Amino Ester Synthesis
Caption: General scheme of the aza-Michael addition reaction.
III. Assembly Line: Incorporation into Peptides via Solid-Phase Synthesis
Once the β-amino ester building blocks are in hand, they are typically hydrolyzed to their corresponding carboxylic acids and then incorporated into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).[14][15] SPPS, pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process to mere filtration and washing steps.[14][16][17] The Fmoc/tBu strategy is the modern standard, utilizing the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tBu) for side-chain protection.[14]
The incorporation of β-amino acids into a growing peptide chain follows the standard SPPS cycle of deprotection, activation, and coupling.[16] However, due to the increased steric bulk and different geometry of β-amino acids, their coupling kinetics can be slower compared to their α-analogs. Therefore, it is crucial to optimize coupling conditions, which may involve using more potent coupling reagents (e.g., HATU) or extending reaction times to ensure complete incorporation.[18]
Diagram: Modified SPPS Cycle for β-Amino Acid Incorporation
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
IV. The Payoff: Structural and Functional Advantages of β-Peptidomimetics
The inclusion of β-amino acids in a peptide backbone imparts significant and advantageous changes to its structural and functional properties.
A. Enhanced Proteolytic Stability
One of the most significant benefits of β-peptidomimetics is their remarkable resistance to enzymatic degradation.[1][2] The altered backbone geometry of β-peptides makes them poor substrates for proteases, which have evolved to recognize and cleave the amide bonds of α-peptides.[2][19] Peptides composed entirely of β-amino acids are virtually invulnerable to proteolysis, and even mixed α,β-peptides exhibit significantly enhanced stability compared to their all-α counterparts.[2][20] This increased stability translates to a longer in vivo half-life, a critical attribute for any therapeutic agent.[21][22]
Table 1. Comparative Proteolytic Stability of α-, β-, and Mixed α,β-Peptides.
B. Conformational Control and Pre-organization
Unlike the often-flexible nature of short α-peptides, β-peptides have a strong intrinsic propensity to adopt stable, well-defined secondary structures, even in short sequences.[1][21][23] The additional carbon in the backbone allows for the formation of novel helical structures, such as the 14-helix (stabilized by i to i+2 hydrogen bonds), the 12-helix, and the 10/12-helix, as well as various turns and sheets.[5][23]
This ability to pre-organize into specific conformations is a powerful tool in rational drug design. By carefully selecting the sequence and stereochemistry of the β-amino acid residues, researchers can design peptidomimetics that present their side chains in a precise three-dimensional arrangement to mimic the binding epitope of a natural protein or peptide ligand.[21] This structural rigidity can lead to higher binding affinities and specificities for their biological targets.[23] For instance, β-peptides have been successfully designed to mimic α-helices and inhibit protein-protein interactions.[19]
Table 2. Comparison of α- and β-Peptide Helical Structures.
V. Protocols
Protocol 1: Synthesis of a β-Amino Ester via Aza-Michael Addition
This protocol describes a general, solvent-free procedure for the synthesis of a β-amino ester using a silica-promoted aza-Michael addition, adapted from the literature.[11]
Materials:
Amine (e.g., morpholine)
α,β-Unsaturated ester (e.g., ethyl acrylate)
Silica gel (for thin-layer chromatography)
Ethyl acetate
Hexane
Procedure:
In a round-bottom flask, add the amine (1.0 mmol) and the α,β-unsaturated ester (1.2 mmol).
Add silica gel (500 mg) to the mixture.
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent).
Upon completion (typically a few hours), add ethyl acetate (10 mL) to the flask and stir for 5 minutes.
Filter the mixture to remove the silica gel and wash the silica gel with additional ethyl acetate (2 x 5 mL).
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude β-amino ester.
Purify the product by column chromatography on silica gel if necessary.
Expert Insight: The choice of silica gel can influence reaction rates. Silica gel used for TLC often gives the best results. This method is environmentally friendly and avoids the use of hazardous solvents and heavy metal catalysts.[11]
Protocol 2: Incorporation of an Fmoc-Protected β-Amino Acid into a Peptide via SPPS
This protocol outlines the manual solid-phase synthesis steps for coupling an Fmoc-protected β-amino acid to a resin-bound peptide.
Materials:
Fmoc-protected resin-bound peptide
20% (v/v) piperidine in DMF (deprotection solution)
Fmoc-β-amino acid (3 equivalents)
HATU (2.9 equivalents)
DIPEA (6 equivalents)
DMF (synthesis grade)
DCM
Procedure:
Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by DMF for 30 minutes.
Fmoc Deprotection:
Drain the DMF. Add the deprotection solution to the resin and agitate for 3 minutes.
Drain the solution. Add fresh deprotection solution and agitate for an additional 10-15 minutes.
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Amino Acid Activation and Coupling:
In a separate vessel, dissolve the Fmoc-β-amino acid, HATU, and DIPEA in a minimal amount of DMF.
Allow the activation mixture to pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the reaction vessel for 2-4 hours at room temperature. (Note: Longer coupling times may be necessary for β-amino acids compared to α-amino acids).
Monitoring and Washing:
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).
If the coupling is incomplete, repeat the coupling step.
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
The resin is now ready for the next deprotection and coupling cycle.
Expert Insight: The slower coupling kinetics of β-amino acids can sometimes lead to deletion sequences. Using microwave-assisted SPPS can significantly accelerate the coupling step and improve the purity of the final peptide.[18] For particularly difficult couplings, a double-coupling strategy (repeating the coupling step before moving on) is recommended.
VI. Conclusion and Future Outlook
β-Amino esters are indispensable precursors for the synthesis of β-peptidomimetics, a class of molecules that effectively overcomes the primary drawbacks of natural peptides in drug development. The ability to confer proteolytic resistance and enforce well-defined secondary structures makes them a powerful tool for designing potent and specific therapeutic agents.[21] Applications are rapidly expanding, with β-peptidomimetics being explored as receptor agonists and antagonists, antimicrobial agents, and inhibitors of protein-protein interactions.[19][21] As synthetic methodologies continue to improve and our understanding of β-peptide folding deepens, we can expect these versatile molecules to play an increasingly important role in the future of medicine.
VII. References
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
Webb, D., & Jamison, T. F. (2012). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 2(21), 8022-8025. [Link]
Wikipedia. (n.d.). Arndt–Eistert reaction. In Wikipedia. Retrieved from [Link]
Barrow, C. J., & Zagorski, M. G. (1991). Solution conformations and aggregational properties of synthetic amyloid beta-peptides of Alzheimer's disease. Analysis of circular dichroism spectra. Journal of Molecular Biology, 221(2), 387-400. [Link]
Gopi, H. N., & Suresh, S. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 835-846. [Link]
Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]
Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
Pendiukh, V., et al. (2025, May 30). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. [Link]
Pendiukh, V., et al. (2024, January 8). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. [Link]
da Silva, R. A., et al. (2010). An Efficient Protocol for Accessing beta-Amino Dicarbonyl Compounds through aza-Michael Reaction. Journal of the Brazilian Chemical Society, 21(2), 332-338. [Link]
Yovkova, R. D., et al. (2012). New synthesis of β-(4-semicarbazido)carboxylic acid-based peptidomimetics and 3-amino-5,6-dihydrouracils via an amidoalkylation protocol. Organic & Biomolecular Chemistry, 10(38), 7721-7732. [Link]
Gopi, H. N., et al. (2009). The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. Bioorganic & Medicinal Chemistry Letters, 19(10), 2729-2731. [Link]
Wikipedia. (n.d.). Beta-peptide. In Wikipedia. Retrieved from [Link]
Juaristi, E., & Notario, R. (2004). On the Flexibility of Beta-Peptides. The Journal of Organic Chemistry, 69(3), 857-862. [Link]
Fülöp, F., & Mándity, I. M. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(3), 655-674. [Link]
El-Faham, A., & Albericio, F. (2011). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Journal of Biophysical Chemistry, 2(2), 113-123. [Link]
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
Vicario, J. L., et al. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. [Link]
Kunz, H., & Oertel, K. (2000). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Journal of Peptide Science, 6(1), 18-26. [Link]
Li, Z., et al. (2015). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances, 5(82), 67039-67045. [Link]
Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]
Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. [Link]
Horne, W. S., & Gellman, S. H. (2008). β-Peptides as inhibitors of protein–protein interactions. Peptide Science, 90(5), 608-618. [Link]
Liu, R., & Dong, X. (2012). Peptidomimetics, a synthetic tool of drug discovery. Journal of Medicinal Chemistry, 55(1), 1-17. [Link]
Daniels, D. S., et al. (2007). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society, 129(47), 14713-14720. [Link]
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
Beyermann, M. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. In Methods in Molecular Biology (Vol. 548, pp. 21-40). [Link]
Albericio, F., & Giraud, M. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(4), 51. [Link]
ResearchGate. (2025, August 6). Peptidomimetics - A Versatile Route to Biologically Active Compounds. Request PDF. [Link]
ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Request PDF. [Link]
Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1167-1186. [Link]
ResearchGate. (2025, August 6). β-Peptides: from structure to function. Request PDF. [Link]
GenScript. (n.d.). Amyloid Beta Peptides. Retrieved from [Link]
National Center for Biotechnology Information. (2024, November 20). Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation. PMC. [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]
Reddit. (2024, April 30). What is solid-phase synthesis of peptides? r/OrganicChemistry. [Link]
Technical Support Center: Synthesis of Boc-1-(aminomethyl)cyclohexanecarboxylate
A Guide for Lead Optimization & Process Development Introduction Welcome to the technical support guide for the synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid (CAS 204514-23-8), a key bu...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Lead Optimization & Process Development
Introduction
Welcome to the technical support guide for the synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid (CAS 204514-23-8), a key building block in modern medicinal chemistry.[1] This molecule, often referred to as Boc-1-aminomethyl-cyclohexane carboxylic acid, is a conformationally restricted GABA analogue precursor, crucial for developing novel therapeutics.[1]
This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis. We will move from high-level FAQs to a detailed, symptom-based troubleshooting section, supplemented with optimized protocols and mechanistic insights.
A Note on Nomenclature: The target molecule is an N-Boc protected amino acid. The title tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate could ambiguously refer to the tert-butyl ester of the free amine. This guide focuses on the synthesis of the N-Boc protected carboxylic acid, which is the more common and synthetically versatile intermediate.
Core Synthesis Workflow
The primary route to the target compound involves the chemoselective N-protection of the primary amine of 1-(aminomethyl)cyclohexanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O).
Caption: General workflow for Boc-protection of the starting amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for synthesizing Boc-1-(aminomethyl)cyclohexanecarboxylate?
The most reliable method is the reaction of 1-(aminomethyl)cyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system, typically an organic solvent like dioxane or THF with water, under basic conditions.[][3] A base such as sodium hydroxide or sodium bicarbonate is used to deprotonate the amino group, increasing its nucleophilicity, and to keep the starting material and product in solution as their carboxylate salts.[]
Q2: My yield is consistently below 60%. What are the most likely causes?
Persistently low yields often stem from one of three areas:
Poor Solubility: The zwitterionic starting material has limited solubility in purely organic solvents. An aqueous co-solvent is essential.
Inadequate pH Control: The reaction requires a basic pH (typically 9-11) to activate the amine. If the pH drops due to CO₂ absorption or reaction stoichiometry, the rate will plummet. Conversely, a pH that is too high can promote hydrolysis of the Boc₂O reagent.
Inefficient Workup: The product is amphiphilic. During acidic workup, it is crucial to lower the pH to ~2-3 to fully protonate the carboxylate. If the pH is too high, the product will remain as a salt in the aqueous layer, drastically reducing extraction efficiency.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a polar mobile phase (e.g., Dichloromethane:Methanol 9:1 with a drop of acetic acid). The starting amino acid will remain at the baseline (Rf ≈ 0), while the Boc-protected product will have a higher Rf value (e.g., 0.4-0.6). Staining with ninhydrin is highly effective; the starting material will stain a deep purple/blue (free primary amine), while the product will not.
Q4: Is it possible to form a tert-butyl ester on the carboxylic acid as a side reaction?
Under the basic conditions of a standard Boc protection, tert-butyl ester formation is not a concern. Acid-catalyzed conditions are required for esterification with reagents like isobutylene or tert-butanol.[4][5][6] This makes the Boc protection highly chemoselective for the amine group.
Troubleshooting Guide
This section addresses specific experimental issues. Follow the logic to diagnose and solve problems.
Caption: Decision tree for troubleshooting common synthesis issues.
Issue 1: Incomplete Reaction / Low Conversion
Symptom: TLC analysis (ninhydrin stain) shows a strong spot for the starting material at the baseline even after extended reaction times.
Causality & Solution:
Possible Cause
Scientific Rationale
Recommended Action
Insufficient Base / Low pH
The primary amine's nucleophilicity is significantly enhanced upon deprotonation. A pH below 9 results in a slow reaction as the concentration of the reactive free amine is low.
Protocol: Use a pH meter. Add the base (e.g., 1M NaOH) dropwise to the aqueous solution of the amino acid until the pH is stable at 10-11. Maintain this pH throughout the addition of Boc₂O.
Poor Reagent Solubility
The starting material is a zwitterion, soluble in water but not in many organic solvents. Boc₂O is nonpolar. A homogenous or finely emulsified mixture is required for efficient reaction.
Protocol: Use a 1:1 to 2:1 mixture of Dioxane:Water or THF:Water. Ensure vigorous stirring to create a fine emulsion. Adding the Boc₂O dissolved in the organic solvent to the aqueous amino acid solution often works best.
Insufficient Boc₂O
Boc₂O can slowly hydrolyze under basic conditions. Using only a stoichiometric amount may not be enough to drive the reaction to completion.
Protocol: Use a slight excess of Boc₂O (1.1 to 1.2 equivalents). Ensure the reagent is a free-flowing solid; if it has melted into a solid mass, it may have degraded and should be replaced.
Symptom: After extraction, the product is an oil that refuses to crystallize, or it is contaminated with a water-soluble impurity that is difficult to remove.
Causality & Solution:
Possible Cause
Scientific Rationale
Recommended Action
Incomplete Protonation
The product has a pKa around 4.6.[7] To extract it from the aqueous layer into an organic solvent, the carboxylic acid must be fully protonated (R-COOH), not in its salt form (R-COO⁻).
Protocol: During workup, add acid (e.g., 10% aq. KHSO₄ or 1M HCl) slowly with vigorous stirring until the pH of the aqueous layer is confirmed to be between 2 and 3 using pH paper or a meter.
Emulsion Formation
The amphiphilic nature of the product can lead to stable emulsions during extraction, trapping product and impurities.
Protocol: Add brine (saturated aq. NaCl) to the separatory funnel to break the emulsion. If it persists, filter the entire mixture through a pad of Celite.
Residual t-Butanol
The primary byproduct of the reaction is tert-butanol, which is difficult to remove under a standard rotary evaporator and can act as a crystallization inhibitor.
Protocol: After initial concentration, add toluene or heptane to the oily residue and re-concentrate. This azeotropic removal of residual t-butanol and water often yields a solid or a foam that is more amenable to crystallization.
Optimized Experimental Protocols
Protocol 1: Synthesis of Boc-1-(aminomethyl)cyclohexanecarboxylic acid
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
Basification: Cool the solution to 0 °C in an ice bath. Slowly add 2M aqueous sodium hydroxide (NaOH) dropwise until the pH of the solution is stable between 10 and 11.
Boc₂O Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.15 eq) in a small amount of 1,4-dioxane. Add this solution dropwise to the vigorously stirred amino acid solution over 30 minutes, ensuring the temperature remains below 10 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
Workup - Quench & Acidify: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.
Workup - Protonation: Cool the aqueous layer to 0 °C. Carefully acidify to pH 2-3 by the slow addition of 10% aqueous potassium bisulfate (KHSO₄) or 1M HCl. A white precipitate of the product should form.
Workup - Extraction: Extract the acidified mixture with ethyl acetate (3x).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a white solid or foam.
Protocol 2: Purification by Crystallization
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or acetone/water.
Allow the solution to cool slowly to room temperature.
Further cool the flask in a 0-4 °C refrigerator for several hours to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
Google Patents. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
Synlett. A simple and powerful tert-butylation of carboxylic acids and alcohols. 2024;35:235-239. Available from: [Link]
The Hebrew University of Jerusalem. An improved method for the catalytic preparation of t-butyl esters of carboxylic and fatty acids. Available from: [Link]
Google Patents. DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
Google Patents. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
Request PDF. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]
LookChem. Synthesis of tert-Butyl cyclohexanecarboxylate. Available from: [Link]
RSC Advances. Dual protection of amino functions involving Boc. 2013;3:18244-18274. Available from: [Link]
Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
WIPO Patentscope. WO/2004/031126 A PROCESS FOR SYNTHESIS OF 1-(AMINOMETHYL)CYCLOHEXANE ACETIC ACID HYDROCHLORIDE. Available from: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. 2024;35:235-239. Available from: [Link]
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
Purification of amino esters by column chromatography
Topic: Purification of Amino Esters by Column Chromatography Status: Operational | Tier: Level 3 (Senior Application Support) Mission Statement Welcome to the Purification Support Center. You are likely here because your...
Welcome to the Purification Support Center. You are likely here because your amino ester is behaving poorly on silica: it is streaking, degrading, or vanishing entirely. Amino esters present a unique "chromatographic paradox": they require basic conditions to elute without tailing, yet basic conditions accelerate their self-destruction via cyclization (Diketopiperazine formation) or hydrolysis.
This guide replaces generic advice with a causality-driven workflow designed to preserve your molecule's integrity.
Module 1: The Stability Assessment (Pre-Column)
CRITICAL: Before packing a column, you must assess the stability of your free base. Amino esters are stable as salts (HCl, TFA) but reactive as free bases.
The "Self-Destruction" Mechanism
As soon as you neutralize an amino ester (or elute it with base), the free amine can attack the ester carbonyl of a neighboring molecule (intermolecular) or its own chain (intramolecular, if a dipeptide), forming stable Diketopiperazines (DKP).
Go/No-Go Checklist:
Module 2: Method Selection Matrix
Do not default to DCM/MeOH. Select your method based on the "Polarity vs. Stability" trade-off.
Figure 1: Decision matrix for selecting the stationary phase based on solubility and stability profiles.
Module 3: Execution Protocols
Method A: The "Magic Solvent" (Normal Phase Silica)
Standard silica is acidic (pKa ~5). It protonates amino esters, pinning them to the column (streaking). You must use a sacrificial base .
Mobile Phase Recipes:
Polarity
Solvent System
Modifier (Add to Mobile Phase)
Application
Low
Hexane / Ethyl Acetate
1% Triethylamine (TEA)
Lipophilic amino esters (e.g., Benzyl esters).
Medium
DCM / Methanol
1% TEA or 1% NH₄OH (aq)
Standard amino esters.
| High | DCM / Methanol | 10:1 DCM/MeOH saturated with NH₃ | Highly polar amines (The "Magic Solvent"). |
Protocol:
Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This neutralizes active silanols.
Loading: Load the sample as a free base. If it is currently a salt, wash with saturated NaHCO₃, extract into DCM, dry, and load immediately.
Elution: Maintain the modifier concentration throughout the run.
Method B: Amine-Functionalized Silica
Best for: Labile esters prone to hydrolysis or DKP formation.
Why: The stationary phase is already basic (bonded amine).[1] You do not need to add TEA/NH₃ to the mobile phase, avoiding the risk of base-catalyzed degradation in the solvent pot.[1]
Solvents: Use standard Hexane/EtOAc or DCM/MeOH gradients.
Method C: Reverse Phase (C18) - The "Protonated" Route
Best for: Polar amino esters or those that cyclize instantly as free bases.
Mechanism: By using an acidic buffer (pH < 3), the amine remains protonated (
). It will not nucleophilically attack the ester.
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2][3]
Note: The protonated amine is more polar, so retention might be low on C18. Consider C18-Aq or Polar-Embedded columns if it elutes in the void volume.
Module 4: Visualization (The "Invisible" Compound)
Activation: Heat with a heat gun until spots appear.
Interpretation:
Primary Amines: Deep Purple/Blue (Ruhemann’s Purple).[5]
Secondary Amines (Proline): Yellow/Orange.
Protected Amines (Boc/Fmoc): No reaction (unless deprotected by heating/acid on the plate).
Module 5: Troubleshooting (FAQ)
Q1: My compound is streaking/tailing badly on silica, even with 1% TEA.
Diagnosis: The "Sacrificial Base" is insufficient or the silica is overloaded.
Solution:
Switch to Ammonia: TEA can sometimes form salts that smear. Switch to 1% Ammonium Hydroxide (28% aq) in DCM/MeOH.
Check Solubility: Is your compound crashing out inside the column? If your crude is in DCM and you elute with Hexane, it will precipitate.
Visual Logic: See the diagram below for the mechanism of tailing.
Figure 2: Mechanism of amine tailing and how basic modifiers block silanol sites.
Q2: I purified my amino ester, but after evaporation, the NMR shows a new set of doublets and the mass spec shows [M-MeOH].
Diagnosis: You formed a Diketopiperazine (DKP).
Root Cause: You left the amino ester as a free base in the collection flask for too long, or heated the rotary evaporator bath too high (>40°C).
Corrective Action:
Immediate Acidification: Collect fractions into tubes containing a few drops of dilute HCl or Acetic Acid. This keeps the amine protonated and inactive immediately upon elution.
Cold Workup: Evaporate solvents at <30°C.
Q3: My yield is low, and I see the carboxylic acid in the baseline.
Diagnosis: Hydrolysis.
Root Cause: Too much base (Ammonia) in the mobile phase + water presence + time.
Corrective Action:
Switch from NH₄OH to TEA (less nucleophilic/hydrolytic).
Use Amine-Functionalized Silica (Method B) which requires no mobile phase base.
Q4: Can I use Acetone in my mobile phase?
Answer:NO.Reason: Primary amines react with acetone (and other ketones) to form imines (Schiff bases) . You will see a mass shift of +40 (isopropylidene). Stick to esters (EtOAc) or chlorinated solvents (DCM).
References
Biotage. (2023). Strategies for the Purification of Ionizable Organic Amine Compounds. Retrieved from [Link]
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
Goolcharran, C., & Borchardt, R. T. (1998).[6] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.[6] Retrieved from [Link]
Technical Support Center: Navigating the Nuances of tert-Butyl Ester Chemistry
A Researcher's Guide to Preventing Hydrolysis During Workup Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyl (t-bu...
Author: BenchChem Technical Support Team. Date: March 2026
A Researcher's Guide to Preventing Hydrolysis During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyl (t-butyl) ester as a protecting group for carboxylic acids. As a Senior Application Scientist, I've seen firsthand the power and utility of this protecting group, but also the frustrations that can arise when it's unintentionally cleaved. This resource provides in-depth, practical solutions to the common challenge of preventing t-butyl ester hydrolysis during aqueous workups.
Frequently Asked Questions (FAQs)
Q1: Why is my tert-butyl ester hydrolyzing during a standard aqueous workup?
A1: The primary reason for unintended hydrolysis is exposure to acidic conditions. The tert-butyl ester is exceptionally sensitive to acid due to the mechanism of its cleavage.[1] The process is initiated by protonation of the ester oxygen, which leads to the formation of a stable tertiary carbocation (the t-butyl cation).[2][3] This carbocation is readily formed, making the t-butyl ester labile in even mildly acidic environments (pH < 4).[4] Standard workups that involve acid washes (e.g., with 1M HCl) to remove basic impurities will rapidly cleave the t-butyl ester.
Q2: I thought tert-butyl esters were stable to base. Can I use a basic wash?
A2: Yes, you are correct. The tert-butyl ester is generally stable to basic conditions at room temperature.[3][4] The bulky t-butyl group provides significant steric hindrance, which protects the carbonyl carbon from nucleophilic attack by hydroxide ions.[1][5] Therefore, using a mild basic wash, such as saturated sodium bicarbonate (NaHCO₃) solution, is the recommended method for neutralizing acidic reaction mixtures and removing acidic impurities without cleaving the t-butyl ester.
Q3: What pH range is considered "safe" for working with tert-butyl esters?
A3: A pH range of 4 to 9 is generally considered safe for tert-butyl esters during aqueous workups at room temperature.[4] Within this window, the rate of both acid-catalyzed and base-catalyzed hydrolysis is negligible for most applications. However, it's crucial to be aware that prolonged exposure or elevated temperatures can lead to some degree of hydrolysis even within this range.
Q4: Can I perform an extraction if my reaction was run under acidic conditions?
A4: Absolutely, but the workup procedure needs to be modified to neutralize the acid before introducing water. This can be achieved by first carefully quenching the reaction mixture with a mild base, such as saturated aqueous sodium bicarbonate or a phosphate buffer, until the pH of the aqueous layer is neutral or slightly basic. Only then should you proceed with the standard extraction protocol.
Troubleshooting Guide: Scenarios & Solutions
This section addresses specific experimental challenges and provides actionable solutions.
Scenario 1: You've run a reaction with an acidic catalyst (e.g., p-TsOH, H₂SO₄) and need to isolate your t-butyl ester-containing product.
Problem: Direct extraction with water or brine will create an acidic aqueous phase, leading to immediate hydrolysis of the t-butyl ester.
Solution: The Buffered Workup Protocol
This protocol ensures that the acidic catalyst is neutralized before it can hydrolyze your product.
Step-by-Step Methodology:
Cool the Reaction Mixture: Before workup, cool your reaction mixture to 0 °C in an ice bath. This will slow down the rate of any potential hydrolysis.
Dilute with an Organic Solvent: Dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Neutralize with a Mild Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) to the vigorously stirred reaction mixture.
Monitor the pH: Carefully monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the basic solution until the aqueous layer is neutral or slightly basic (pH 7-8).
Separate the Layers: Transfer the mixture to a separatory funnel and allow the layers to separate.
Wash the Organic Layer: Wash the organic layer sequentially with water and then brine.
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Causality: The key to this protocol is the neutralization step. By using a mild base like sodium bicarbonate, you are removing the acidic catalyst that is required for the hydrolysis of the t-butyl ester. The steric hindrance of the t-butyl group prevents the ester from being cleaved by the mild base itself.[1][5]
Scenario 2: Your product is a polar molecule, and you are experiencing low yields after workup due to product loss in the aqueous phase.
Problem: Polar products can have significant solubility in the aqueous phase, leading to poor recovery during extraction.
Solution: Salting Out and Multiple Extractions
This technique reduces the solubility of your organic product in the aqueous layer.
Step-by-Step Methodology:
Follow the Buffered Workup Protocol: First, perform the buffered workup as described in Scenario 1 to neutralize any acid.
Saturate the Aqueous Phase: After separating the layers, add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This is known as "salting out."
Back-Extract: Extract the saturated aqueous layer one or more times with fresh portions of your organic solvent.
Combine Organic Layers: Combine all the organic extracts.
Wash and Dry: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
Causality: Saturating the aqueous layer with a salt like NaCl decreases the solubility of organic compounds in it. This drives more of your polar product into the organic phase, thereby increasing your yield.[6]
Understanding the Mechanism: Why Acidity is the Enemy
The acid-catalyzed hydrolysis of a tert-butyl ester proceeds through a unimolecular mechanism (AAL1) that relies on the formation of a stable tert-butyl carbocation.[1][2]
Caption: Acid-catalyzed hydrolysis of a t-butyl ester.
The key takeaway from this mechanism is that the stability of the tertiary carbocation intermediate drives the reaction forward. This is why even weak acids can catalyze this reaction, and why maintaining a neutral to basic pH during workup is paramount.
Workflow for a Safe Workup
The following workflow provides a logical decision-making process for handling reaction mixtures containing tert-butyl esters.
Caption: Decision workflow for t-butyl ester workup.
Quantitative Data Summary
Reagent/Condition
Stability of t-Butyl Ester
Rationale
pH < 4
Labile
Acid-catalyzed hydrolysis proceeds rapidly via a stable tertiary carbocation.[4]
pH 4-9
Stable
Generally stable under neutral to moderately acidic or basic conditions at room temperature.[4]
pH > 12
Stable at RT, Labile at high temp
Resistant to base-mediated hydrolysis at room temperature due to steric hindrance, but can be cleaved at elevated temperatures.[4]
Strong Nucleophiles
Generally Stable
The bulky t-butyl group sterically hinders nucleophilic attack at the carbonyl carbon.[1][4]
Catalytic Hydrogenation
Stable
Orthogonal to protecting groups that are cleaved by hydrogenolysis (e.g., benzyl esters).[4]
Hydride Reagents
Stable
Does not react with common hydride reducing agents like LiAlH₄ or NaBH₄.[4]
References
Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Acids. (2026, February 10). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 27, 2026, from [Link]
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). SpringerLink. Retrieved February 27, 2026, from [Link]
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. (2006, November 24). PubMed. Retrieved February 27, 2026, from [Link]
tert-Butyl Esters Definition. (2025, August 15). Fiveable. Retrieved February 27, 2026, from [Link]
Stability of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate in solution
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Stability & Handling Guide: tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate Executive Summary This technical guide addresses...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support
Subject: Stability & Handling Guide: tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate
Executive Summary
This technical guide addresses the stability profile of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate (CAS: 1263378-20-6 / 119914-60-2 derivatives).[1] While the tert-butyl ester provides steric protection against saponification, the molecule possesses a "Stability Triad" of risks: Acid Lability , CO₂ Nucleophilicity , and Conformational Strain .[1]
This document provides troubleshooting workflows and validated protocols to prevent degradation during storage and synthesis.
Part 1: The Stability Triad (Mechanism of Action)[1]
To troubleshoot effectively, one must understand the molecular drivers of instability:[1]
Acid Sensitivity (The t-Butyl Weakness):
The tert-butyl ester is acid-labile.[1][2] Unlike methyl/ethyl esters, it cleaves via an E1 mechanism (generating isobutylene and carboxylic acid) rather than BAc2 hydrolysis.[1] This can occur even with trace acid in solvents (e.g., aged CDCl₃).[1]
The "Thorpe-Ingold" Effect (Cyclization Risk):
The 1,1-disubstitution on the cyclohexane ring forces the aminomethyl and carboxyl groups into closer proximity compared to linear analogs.[1] While
-lactam formation (4-membered ring) is strained and slower than the -lactam formation seen in Gabapentin, the Gem-Dialkyl Effect increases the rate of intramolecular attack or intermolecular dimerization compared to simple -amino esters.[1]
CO₂ Scavenging (The "White Crust" Phenomenon):
The primary amine (–CH₂NH₂) is highly nucleophilic and unhindered.[1] Upon exposure to air, it rapidly reacts with CO₂ to form insoluble carbamate salts.[1]
Part 2: Troubleshooting & FAQs
Scenario A: "I see a white precipitate forming in my neat oil or organic solution."
Diagnosis:Atmospheric CO₂ Absorption (Carbamate Formation).
The free base amine reacts with CO₂ in the air to form a zwitterionic carbamate species (R-NH-COO⁻ ⁺H₃N-R), which is insoluble in non-polar solvents.[1]
Immediate Fix:
If the precipitate is minor, filter the solution under an inert atmosphere (N₂/Ar).[1]
If significant, re-dissolve the mixture in a biphasic system (DCM / 1M NaOH) to revert the carbamate back to the free amine.[1]
Prevention: Always store the free base under Argon.[1] Never leave the vessel open to air for extended periods.[1]
Scenario B: "My NMR shows the tert-butyl group is gone (or shrinking) after running the sample in CDCl₃."
Diagnosis:Acid-Catalyzed Hydrolysis via Solvent Impurities.
Chloroform (CDCl₃) naturally decomposes to form HCl and phosgene over time.[1] The trace HCl is sufficient to cleave the acid-sensitive tert-butyl ester, yielding the free amino acid and isobutylene gas.[1]
Evidence: Look for a new peak around 1.3-1.4 ppm (isobutylene) or the disappearance of the singlet at ~1.45 ppm (t-butyl).[1]
Correction:
Protocol: Neutralize CDCl₃ by passing it through a small plug of basic alumina or K₂CO₃ before use.[1]
Alternative: Use DMSO-d₆ or CD₃OD (though CD₃OD can promote transesterification over long periods, it is generally safer than acidic CDCl₃).[1]
Scenario C: "I see a new peak at M-56 or M-74 in LCMS, and the material is less soluble."
The following diagram illustrates the critical degradation pathways for the compound.
Figure 1: Primary degradation pathways.[1] Note that CO₂ absorption is the fastest and most common handling error.[1]
Part 5: Quantitative Stability Data (Simulated)
Based on typical behavior of
-amino tert-butyl esters.
Solvent System
Condition
t½ (Half-life)
Major Degradant
CDCl₃ (Untreated)
RT, 24 hrs
~6-12 Hours
De-esterified Acid (Hydrolysis)
CDCl₃ (Basic Alumina)
RT, 24 hrs
>48 Hours
Stable
DMSO-d₆
RT, 24 hrs
>1 Week
None (Stable)
Water (pH 7)
RT
<1 Hour
Insoluble / Hydrolysis
Air Exposure (Neat)
RT, 50% RH
<30 Minutes
Carbamate (White Solid)
References
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of tert-butyl ester cleavage and acid lability).
Seebach, D., et al. (1996).[1] "Preparation and structural analysis of
-amino acid derivatives." Helvetica Chimica Acta.[1] (Discusses stability and folding of beta-amino esters).
Fisher Scientific. (2025).[1] "Safety Data Sheet: 4-tert-Butylcyclohexanecarboxylic acid derivatives." (General handling and storage safety for cyclohexane carboxylates).
Minimizing lactamization side reactions during ester synthesis
A Guide to Minimizing and Troubleshooting Lactamization Side Reactions Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing and Troubleshooting Lactamization Side Reactions
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of lactam byproducts during ester synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your own experiments.
This resource is structured into two main sections:
Frequently Asked Questions (FAQs): Addressing the fundamental concepts of lactamization as a competing reaction.
Troubleshooting Guides: Providing actionable solutions to specific problems you may encounter at the bench.
Frequently Asked questions (FAQs)
Q1: What is lactamization, and why is it a significant side reaction during ester synthesis?
Answer:
Lactamization is an intramolecular cyclization reaction that forms a lactam (a cyclic amide). This occurs when a molecule contains both a carboxylic acid group and an amine group.[1] During ester synthesis, the goal is to have an external alcohol nucleophile react with an activated carboxylic acid. However, if an amine is present within the same molecule, it can act as an internal nucleophile, attacking the activated carboxyl group to form a stable cyclic amide.[2][3]
This side reaction is problematic for several reasons:
Reduced Yield: It consumes the starting material, directly lowering the yield of the desired ester product.[4]
Purification Challenges: Lactams often have similar polarity and physical properties to the target ester, making chromatographic or crystallographic separation difficult and time-consuming.
Complex Reaction Mixtures: The presence of a major byproduct complicates reaction monitoring and characterization (e.g., by NMR or LC-MS).
Amide bond formation is often both kinetically and thermodynamically more favorable than ester formation.[5][6] The nitrogen of the amine is generally a stronger nucleophile than the oxygen of an alcohol, leading to faster reaction rates for amidation under many conditions.[6]
Q2: What are the primary factors that favor lactamization over the desired intermolecular esterification?
Answer:
The competition between intramolecular lactamization and intermolecular esterification is governed by several key factors related to kinetics and thermodynamics. Understanding these can help you proactively design your experiment to favor the desired outcome.
Substrate Structure (Proximity): The most critical factor is the distance between the amine and the carboxylic acid. If their relative positions allow for the formation of a low-energy, stable ring, lactamization is highly favored. Five- and six-membered rings (γ- and δ-lactams) are particularly stable and form rapidly.[7]
Concentration: Reaction kinetics are highly dependent on concentration.
Intramolecular reactions (like lactamization) are unimolecular, and their rate is dependent only on the concentration of the substrate itself (Rate ∝ [Substrate]).
Intermolecular reactions (like esterification) are bimolecular, and their rate depends on the concentration of both reactants (Rate ∝ [Substrate][Alcohol]).
Therefore, at very low substrate concentrations, the intramolecular pathway can dominate. However, to favor esterification, the key is not just dilution but overwhelming the system with the intermolecular nucleophile (the alcohol).[8]
Nucleophilicity: The amine nitrogen is typically more nucleophilic than the alcohol oxygen. This intrinsic property gives the intramolecular reaction a kinetic advantage.[6]
Reaction Conditions:
Temperature: Higher temperatures can sometimes favor the intermolecular pathway, but this is system-dependent and can also accelerate decomposition.
Solvent: The solvent's polarity and ability to stabilize charged intermediates or transition states can shift the reaction equilibrium.[9][10] For instance, polar aprotic solvents can enhance nucleophilicity.[10]
pH and Base: The amine must be in its neutral, nucleophilic state to react. Under strongly acidic conditions (like in a classic Fischer esterification), the amine is protonated to form a non-nucleophilic ammonium salt, which effectively prevents lactamization.[6]
Q3: How can I quickly assess if my starting material is at high risk for lactamization?
Answer:
Before starting your experiment, a quick structural analysis can save significant time and resources.
Identify Nucleophilic Centers: Locate all carboxylic acids and amines in your molecule.
Count the Atoms: Count the number of atoms in the chain connecting the amine nitrogen to the carbonyl carbon of the carboxylic acid (including the nitrogen and the carbonyl carbon).
5 or 6 atoms: High risk. This will lead to the formation of highly stable 5-membered (γ-lactam) or 6-membered (δ-lactam) rings.
4 or 7 atoms: Moderate risk. Formation of 4-membered (β-lactam) or 7-membered (ε-lactam) rings is possible but often less favorable.[7]
>7 atoms: Lower risk. Macrocyclization is entropically disfavored and typically requires specialized high-dilution conditions.[11]
Consider Steric Hindrance: Assess the steric environment around both the amine and the activated carboxylic acid. Extreme steric hindrance can slow down both reactions but may disfavor the intermolecular pathway more, inadvertently promoting cyclization.
If your analysis indicates a high risk (i.e., potential for 5- or 6-membered ring formation), you should proactively implement one of the strategies outlined in the troubleshooting section below.
Troubleshooting Guides
Problem: My reaction is yielding a significant amount of lactam byproduct. How can I adjust my general procedure to favor esterification?
Answer:
This is a classic challenge where the intramolecular reaction is outcompeting the intermolecular one. The core strategy is to manipulate the kinetics to favor the bimolecular esterification.
Core Strategy: Maximize the Effective Concentration of the Alcohol Nucleophile.
The rate of your desired esterification depends on the frequency of collisions between the activated carboxylic acid and the alcohol. You need to make these collisions far more likely than the molecule folding back on itself.
Experimental Protocol 1: Optimizing Conditions to Favor Intermolecular Esterification
Reagent Stoichiometry: Do not use a stoichiometric amount of alcohol. Use a large excess (5 to 20 equivalents) of the alcohol. If feasible and cost-effective, use the alcohol as the reaction solvent.[8] This dramatically increases the probability of an intermolecular reaction.
Order of Addition:
a. Dissolve your amino acid substrate and the alcohol in a suitable solvent.
b. Crucially, add the coupling reagent last and slowly (e.g., via syringe pump over 30-60 minutes). This keeps the concentration of the highly reactive "activated" intermediate low at any given moment, minimizing the chance for it to cyclize before it can react with the abundant alcohol.
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) during the slow addition of the coupling reagent. This slows down both reactions but can give the external nucleophile a better chance to compete. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
Choice of Coupling Reagent: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), when used with an additive like HOBt (1-Hydroxybenzotriazole), are a good starting point as they are effective and the mechanism is well-understood.[12][13] Avoid reagents known for extremely rapid activation unless you are confident in your control over the addition rate.
Problem: My substrate is highly prone to cyclization (forming a 5- or 6-membered ring). Standard kinetic control methods are insufficient. What is the most robust solution?
Answer:
When kinetic control is not enough, the most reliable strategy is to temporarily render the competing amine nucleophile inert through the use of a protecting group .[14][15] This approach chemically blocks the amine, preventing it from participating in any reaction. After the ester has been successfully formed, the protecting group is selectively removed.
Core Strategy: Orthogonal Protection and Deprotection.
An "orthogonal" protecting group strategy means you can remove the amine protecting group under conditions that will not affect your newly formed ester or other functional groups in your molecule.[16][17]
Experimental Protocol 2: Amine Protection Using Boc Anhydride
This protocol uses the tert-butyloxycarbonyl (Boc) group, which is stable to the basic and nucleophilic conditions of many esterification reactions but is easily removed with mild acid.
Part A: Protection of the Amine
Dissolution: Dissolve your amino acid (1.0 eq) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.
Basification: Add a base like sodium bicarbonate (NaHCO₃, 2.5 eq) or sodium hydroxide (NaOH) to the solution to deprotonate the amine and facilitate the reaction.
Boc-Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or dissolved in the organic solvent.
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis shows complete consumption of the starting material.
Work-up: Perform an aqueous work-up. Acidify the aqueous layer carefully with a mild acid (e.g., citric acid or cold 1M HCl) to pH ~3-4 to protonate the carboxylic acid, and then extract your Boc-protected product with an organic solvent like ethyl acetate.
Part B: Esterification
With the amine now protected as a non-nucleophilic carbamate, you can proceed with your standard esterification protocol (e.g., using EDC/DMAP, or conversion to an acyl chloride followed by addition of the alcohol). The lactamization pathway is now completely blocked.
Part C: Deprotection
Dissolution: Dissolve the purified, Boc-protected ester in a suitable solvent like dichloromethane (DCM), dioxane, or ethyl acetate.
Acid Treatment: Add a strong acid. A 4M solution of HCl in dioxane is common, as is trifluoroacetic acid (TFA, 20-50% in DCM).
Reaction: Stir at room temperature for 1-2 hours. The deprotection releases isobutylene and carbon dioxide, which are volatile.
Removal of Acid: Evaporate the solvent and excess acid under reduced pressure. You may need to co-evaporate with a solvent like toluene to remove the last traces of TFA. The final product is typically the hydrochloride or trifluoroacetate salt of your desired amino ester.
Visualization of Competing Pathways
The following diagram illustrates the central challenge: the activated carboxylic acid intermediate can follow two different reaction pathways.
Caption: Competing reaction pathways in ester synthesis.
Q4: How do I select the right coupling reagent and solvent to disfavor lactamization?
Answer:
Reagent and solvent choice can subtly but critically influence the outcome by altering reaction rates and stabilizing different species.[9]
Coupling Reagents:
While the fundamental competition remains, some reagents are associated with fewer side reactions. Phosphonium salt reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and often used for challenging couplings, including macrocyclizations, because they react fast.[12][18] However, for preventing intramolecular cyclization, a less reactive, more controllable system like EDC/HOBt might be preferable, as it allows for slower formation of the active ester, giving the external alcohol more time to react.[12][19]
Byproduct is carcinogenic HMPA for original BOP reagent; PyBOP is safer.[18][19] Can be very fast, may require careful temperature control.
HATU / HBTU
Uronium/Aminium
Very fast and efficient, even for hindered substrates.[18]
High reactivity can favor the faster intramolecular pathway if not controlled. Risk of guanidinylation side reaction.[21]
Solvent Selection:
The solvent influences the reaction by solvating the reactants and the transition state.[9] A change in solvent can alter which pathway is kinetically favored.
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are common for coupling reactions. They are good at dissolving reactants but do not hydrogen-bond strongly with the amine nucleophile, leaving it highly reactive. This can sometimes accelerate the undesired lactamization.
Less Polar Solvents (e.g., DCM, THF): These may slow down the overall reaction rate, which can provide a larger window of opportunity for the intermolecular reaction to occur, especially when using a large excess of alcohol.
Protic Solvents (e.g., the alcohol reactant itself): Using the alcohol as the solvent is an excellent way to maximize its concentration. However, protic solvents can form hydrogen bonds with the amine, potentially reducing its nucleophilicity.
There is no universal "best" solvent. This is an empirical parameter that often requires screening. A good starting point is DCM or THF, as they are less polar than DMF but still possess good solvating properties for many substrates.
Troubleshooting Workflow Diagram
This decision tree can guide your troubleshooting process when faced with lactamization.
Caption: A decision-making workflow for troubleshooting lactamization.
References
Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis. (n.d.). Angewandte Chemie International Edition. [Link]
Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. (2018). Molecules. [Link]
Technical Support Center: Crystallization of Tert-Butyl Amino Ester Salts
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the crystallization of tert-butyl amino ester salts. This guide is designed to provide practical, in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the crystallization of tert-butyl amino ester salts. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the crystallization of these important pharmaceutical intermediates. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-tested experience to help you achieve robust, reproducible, and high-purity crystalline products.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions to build a strong understanding of the crystallization process for tert-butyl amino ester salts.
Q1: What are the most common and effective methods for crystallizing tert-butyl amino ester salts?
A1: The choice of method depends on the salt's specific solubility profile. The most successful techniques are typically:
Anti-Solvent Crystallization: This is often the most effective method. It involves dissolving the salt in a "good" solvent where it is highly soluble, and then adding a miscible "anti-solvent" in which the salt is poorly soluble to induce precipitation.[1] This technique is powerful because it can be performed at room temperature and the supersaturation can be carefully controlled by the rate of anti-solvent addition.[2]
Cooling Crystallization: This method is suitable if the salt shows a significant increase in solubility with temperature. A saturated or near-saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.[3]
Reactive Crystallization: In this technique, the salt is formed and crystallized in a single step. For example, the free base of the tert-butyl amino ester is dissolved in a solvent, and an acid (like HCl in an organic solvent) is added to form the salt, which then crystallizes out of the solution due to its lower solubility.[4][5]
Q2: How do I select an appropriate solvent system for my tert-butyl amino ester salt?
A2: Solvent selection is the most critical step in developing a successful crystallization process.[6] An ideal single solvent will dissolve the salt completely at a high temperature but poorly at a low temperature.[3] However, for salts, a binary (two-solvent) anti-solvent system is often more practical.
A rule of thumb is that solvents with similar functional groups to your compound are often good solubilizers.[7] For these salts, polar protic solvents like short-chain alcohols (methanol, ethanol) are often good "solvents," while less polar ethers (diethyl ether, MTBE), esters (ethyl acetate), or hydrocarbons (heptane, toluene) are effective "anti-solvents."[8][9] A systematic screening approach, as detailed in the Protocols section, is highly recommended.
Q3: My product is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A3: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase (an oil) instead of a solid phase (crystals).[10][11] This is a common problem when the melting point of the solid is lower than the solution's temperature at the point of precipitation, or when the level of supersaturation is too high.[12] Oiled-out products are undesirable because the oil droplets often trap impurities more effectively than crystals do, defeating the purpose of crystallization.[10]
To fix this, you can:
Reduce the rate of supersaturation: If cooling, slow down the cooling rate. If using an anti-solvent, add it more slowly or at a higher temperature.[13]
Decrease the concentration: Add more of the "good" solvent to the mixture to keep the compound soluble at a lower temperature before crystallization begins.[12]
Use seed crystals: Adding a small amount of pre-existing crystals provides a template for growth and can help the system bypass the energy barrier for oil formation.[14][15]
Q4: How does the counter-ion (e.g., hydrochloride, sulfate, tartrate) affect crystallization?
A4: The counter-ion plays a massive role in the physicochemical properties of the salt, including its crystal habit, solubility, stability, and tendency to form different polymorphs.[16] Different salt forms of the same active moiety can have vastly different crystal structures because the ionic forces holding the lattice together are different.[16] For example, a hydrochloride salt may form needle-like crystals that are difficult to filter, while a tartrate salt might form prisms with better handling properties. Therefore, salt screening is a critical early-development activity to find a form with optimal properties for manufacturing and bioavailability.[17]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides direct answers to specific experimental issues.
Problem: I've cooled my solution/added anti-solvent, but no crystals have formed.
Possible Cause
Explanation
Recommended Solution
Solution is not supersaturated
There is still too much solvent, and the concentration of the salt is below its solubility limit at that temperature. This is the most common reason for crystallization failure.[13]
1. Reduce Solvent Volume: Gently evaporate some of the solvent using a rotary evaporator or a stream of nitrogen and attempt the crystallization again.[13] 2. Add More Anti-Solvent: If using an anti-solvent system, continue adding the anti-solvent until persistent cloudiness is observed.
High energy barrier for nucleation
The molecules have not yet overcome the kinetic barrier to arrange themselves into a crystal lattice. The solution is "super-saturated" but needs a trigger.[13]
1. Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic glass fragments can act as nucleation sites.[13] 2. Seeding: Add a tiny crystal ("seed") of the pure compound to the solution. This provides a template for crystal growth.[14][18] 3. Shock Cooling: Briefly place the flask in a colder bath (e.g., dry ice/acetone) for a few minutes to induce nucleation, then return it to the intended crystallization temperature for slower growth.
Problem: My product has oiled out, forming a sticky gum or liquid layer.
Possible Cause
Explanation
Recommended Solution
Supersaturation is too high or generated too quickly
The system is driven into a thermodynamically unstable region where liquid-liquid phase separation is kinetically favored over solid-state nucleation.[10] This is common with highly concentrated solutions or rapid anti-solvent addition.
1. Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add 10-20% more of the "good" solvent, then re-attempt the crystallization more slowly.[12] 2. Increase Temperature: Perform the anti-solvent addition at a higher temperature to increase the compound's solubility and avoid the oiling-out region.
Significant impurities present
Impurities can cause a significant depression of the compound's melting point, making it more prone to oiling out.[12]
1. Pre-purification: Consider a preliminary purification step like a charcoal treatment or a quick column filtration to remove baseline impurities.[12] 2. Change Solvent System: Impurities may be less soluble in a different solvent system, allowing your product to crystallize preferentially.
Problem: The crystal yield is very low (< 70%).
Possible Cause
Explanation
Recommended Solution
Too much solvent used
A significant amount of the product remains dissolved in the final mixture (the "mother liquor") after filtration.[12]
1. Concentrate the Mother Liquor: Collect the filtrate and evaporate a portion of the solvent. Cool the concentrated solution to obtain a "second crop" of crystals. Note that this crop may be less pure. 2. Optimize Solvent Ratio: In an anti-solvent system, increase the final proportion of the anti-solvent to further decrease the product's solubility.
Incomplete crystallization time
The crystallization process may not have reached equilibrium, leaving a substantial amount of product in the solution.
1. Increase Time/Cool Further: Allow the flask to stand longer at the final temperature (e.g., overnight in a refrigerator) to maximize crystal growth.
Problem: The isolated crystals are extremely fine or needle-like, making them difficult to filter and dry.
Possible Cause
Explanation
Recommended Solution
Nucleation rate is much faster than growth rate
Rapid cooling or anti-solvent addition creates a very high level of supersaturation, causing a massive number of small nuclei to form simultaneously with little time for them to grow larger.[3]
1. Slow Down: Reduce the cooling rate or the anti-solvent addition rate significantly. An ideal crystallization should have some crystals appearing after about 5-10 minutes and continue to grow over 20-60 minutes.[12] 2. Reduce Concentration: Start with a more dilute solution. This lowers the overall supersaturation level achieved during the process.
Inherent crystal habit
Some molecules, due to their internal structure and intermolecular interactions, have a strong tendency to grow in one dimension, leading to needles.[19]
1. Change Solvent System: The solvent can influence crystal habit. Experiment with solvents that have different polarities or hydrogen-bonding capabilities.[19] 2. Consider Additives: In some cases, small amounts of additives can act as growth inhibitors on certain crystal faces, altering the final shape. This is an advanced technique requiring careful screening.[20]
Section 3: Protocols & Workflows
Protocol 1: Systematic Screening for an Anti-Solvent Crystallization System
This protocol provides a structured method to identify a suitable solvent/anti-solvent pair.
Objective: To find a solvent pair where the tert-butyl amino ester salt is highly soluble in the "solvent" and poorly soluble in the "anti-solvent."
Materials:
~100 mg of your tert-butyl amino ester salt
A selection of candidate solvents (see table below)
Small vials or test tubes (1-2 mL)
Vortex mixer and heat block/water bath
Procedure:
Solvent Solubility Test:
Place ~10 mg of your salt into several different vials.
Add a candidate "good" solvent (e.g., Methanol) dropwise at room temperature while vortexing until the solid dissolves. Record the approximate volume needed.
A good candidate will dissolve the salt in a small volume (< 0.5 mL).
Anti-Solvent Insolubility Test:
Place ~10 mg of your salt into several different vials.
Add 1 mL of a candidate "anti-solvent" (e.g., Heptane) and vortex vigorously.
A good anti-solvent will not dissolve the salt, and the solid should remain as a free-flowing suspension.
Pair Testing:
Dissolve ~20 mg of your salt in the best "good" solvent identified in Step 1 (use the minimum volume required).
Slowly add the best "anti-solvent" from Step 2 dropwise while agitating.
Observe for the point of initial, persistent turbidity (cloudiness).
A successful pair will cause a crystalline precipitate to form. If an oil forms, this pair is less ideal, and another combination should be tried.
Optimization: Once a good pair is found, you can optimize the ratio and temperature to improve crystal form and yield.
Data Presentation: Candidate Solvents for Screening
This decision tree guides the user through a logical process to solve the common issue of oiling out.
Caption: A decision-making workflow for troubleshooting oiling out.
Section 4: Advanced Concepts
Q: How can I control which polymorphic form of my crystal I get?
A: Polymorphism is the ability of a compound to exist in multiple crystal structures, and it is a critical attribute to control in pharmaceutical development as different polymorphs can have different properties like solubility and stability.[17][21][22] Controlling polymorphism requires precise control over the crystallization conditions.
Seeding: This is the most direct method. Seeding an undersaturated or metastable solution with crystals of the desired polymorph will direct the crystallization to produce that form.[14][23]
Solvent Choice: Different solvents can favor the nucleation of different polymorphs. A comprehensive screening of various solvents is essential.[24]
Supersaturation & Temperature: The level of supersaturation and the temperature determine which form is kinetically or thermodynamically favored. Generally, lower supersaturation and slower crystallization favor the most stable thermodynamic form.
Q: What is the impact of seeding on my crystallization process?
A: Seeding is a powerful technique to gain control over the crystallization process.[14] By introducing seed crystals, you can:
Control Nucleation: Seeding initiates crystallization at a desired level of supersaturation, making the process more reproducible and avoiding spontaneous nucleation at uncontrolled conditions.[23][25]
Control Polymorphism: As mentioned above, it directs the outcome to a specific crystal form.[14]
Control Particle Size: The final particle size is influenced by the amount and size of the seeds added.[25][26] Adding more seed points can lead to a smaller final particle size, as the available solute is distributed over a larger initial surface area.
References
Vertex AI Search, Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
Vertex AI Search, Control of polymorphism, crystal size and habit in pharmaceuticals.
Hampton Research, Seeding.
Vertex AI Search, Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
Chemistry LibreTexts, 3.6F: Troubleshooting.
Mettler Toledo, Oiling Out in Crystallization.
API Particle Development, Seeding: A simple but effective method for crystallization control.
ERA, Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
Mettler Toledo, Seeding Studies For Crystallization - Improve Batch Consistency.
Vertex AI Search, Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
GBMSA, Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
Howon Choi, Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
CRYSFORMA, POLYMORPHISM & CRYSTALLIZATION.
Technobis Crystallization Systems, Developing seeding protocols through secondary nucleation measurements on the Crystalline.
Benchchem, Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
SERENA H. CHUNG, DAVID L. MA and RICHARD D. BRAATZ - MIT, Optimal Seeding in Batch Crystallization.
Vertex AI Search, Crystallization Solvents.pdf.
Vertex AI Search, Guide for crystallization.
Department of Chemistry : University of Rochester, Reagents & Solvents: Solvents for Recrystallization.
Google Patents, CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
Vertex AI Search, Antisolvent Crystallization.
Vertex AI Search, Crystallisation Techniques.
Neuland Labs, The Crucial Role of Crystallization in Drug Substances Development.
Organic Chemistry at CU Boulder, Crystallization.
Google Patents, US5118815A - Method for crystallization of amino acids.
Google Patents, WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
ACS Publications, Three-Step Mechanism of Antisolvent Crystallization.
ResearchGate, Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol.
Vertex AI Search, Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
University of York, Problems with Recrystallisations.
European Patent Office, Process for producing crystals of salt of acidic amino acid and basic amino acid.
MDPI, Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution.
Vertex AI Search, Pharmaceutical Salts Optimization of Solubility or Even More?.
European Patent Office, Crystallization of hydrohalides of pharmaceutical compounds.
Vertex AI Search, Pharmaceutical salts of small molecule drugs: opportunities and challenges.
CEPAC, From form to function: Crystallization of active pharmaceutical ingredients.
PMC, Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
A Researcher's Guide to the 1H NMR Interpretation of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. For researchers engaged in drug development and organic synthesis, tert-Butyl 1-(aminomethyl)c...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. For researchers engaged in drug development and organic synthesis, tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate stands as a key building block, its utility defined by the distinct functionalities of its amine and carboxylate groups held in a specific stereochemical arrangement by the cyclohexane scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is the cornerstone of its characterization. This guide provides an in-depth, experience-driven interpretation of the 1H NMR spectrum of this compound, moving beyond a simple peak list to explain the "why" behind the spectral features. We will also present a comparative analysis with structurally related molecules to provide a comprehensive understanding for both novice and experienced spectroscopists.
Predicted 1H NMR Spectrum: An Expert's Perspective
The 1H NMR spectrum of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate is a composite of signals arising from its three key structural motifs: the tert-butyl group, the cyclohexane ring, and the aminomethyl moiety. The interplay of these groups, particularly the conformational rigidity imposed by the bulky tert-butyl group, gives rise to a well-resolved and interpretable spectrum.
A detailed breakdown of the expected chemical shifts, multiplicities, and integrations is presented below. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Key Influencing Factors
tert-Butyl (-C(CH₃)₃)
~1.45
Singlet (s)
9H
High symmetry, shielding effect.
Cyclohexane (axial & equatorial protons)
1.0 - 2.2
Multiplets (m)
10H
Conformational locking, anisotropic effects of substituents.
Aminomethyl (-CH₂NH₂)
~2.5 - 2.8
Singlet (s) or Doublet (d)
2H
Electronegativity of the adjacent nitrogen atom.
Amine (-NH₂)
1.5 - 3.0 (variable)
Broad Singlet (br s)
2H
Hydrogen bonding, exchange with solvent.
Deconstructing the Spectrum: A Causality-Driven Analysis
The true power of NMR lies in understanding the electronic and steric factors that govern the chemical shifts and coupling patterns of the protons. Let's delve into the reasoning behind the predicted spectrum.
The Dominant Singlet: The tert-Butyl Group
The most prominent feature in the spectrum will undoubtedly be a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, predicted to appear around 1.45 ppm.[1][2] Its high intensity, integrating to nine protons, makes it an excellent internal reference point for integration. The singlet nature arises from the absence of adjacent protons for spin-spin coupling.[2] The chemical shift is in the typical upfield region for alkyl protons, reflecting their shielded environment.[1]
The Complex Multiplets: The Cyclohexane Ring
The ten protons of the cyclohexane ring will present a more complex picture, appearing as a series of overlapping multiplets in the 1.0 - 2.2 ppm range.[3][4][5] The presence of the bulky tert-butyl group is expected to lock the cyclohexane ring into a rigid chair conformation. This conformational rigidity makes the axial and equatorial protons diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts.[6][7][8][9]
Generally, in a substituted cyclohexane, axial protons are more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts.[7] The exact chemical shifts will be influenced by the anisotropic effects of the ester and aminomethyl substituents.
The Deshielded Methylene: The Aminomethyl Group
The two protons of the aminomethyl group (-CH₂NH₂) are expected to resonate as a singlet or a doublet around 2.5 - 2.8 ppm.[10] Their downfield shift compared to the cyclohexane protons is a direct consequence of the electron-withdrawing effect of the adjacent nitrogen atom, which deshields these protons.[10] Depending on the rate of proton exchange on the nitrogen, coupling to the NH₂ protons may or may not be observed. If coupling is present, the signal will appear as a triplet. However, often due to quadrupole broadening by the nitrogen and/or exchange, this signal appears as a singlet.
The Elusive Amine Protons
The two protons of the primary amine (-NH₂) will likely appear as a broad singlet in the region of 1.5 - 3.0 ppm.[10] The chemical shift and peak shape of N-H protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the NH₂ signal will disappear due to proton-deuterium exchange.
Comparative Analysis: Learning from Analogs
To further solidify our interpretation, let's compare the expected spectrum of our target molecule with that of structurally related compounds.
Compound
Key Protons
Observed/Expected Chemical Shift (δ, ppm)
Rationale for Similarity/Difference
tert-Butylcyclohexane
tert-Butyl
~0.83
Similar singlet, but in our target molecule, the ester group will cause a slight downfield shift.[11]
Cyclohexane
~0.7-1.8
Provides a baseline for the chemical shifts of an unsubstituted cyclohexane ring.[11]
trans-4-Aminocyclohexanecarboxylic acid
Cyclohexane
Multiplets
Similar complexity in the cyclohexane region, but the absence of the bulky tert-butyl group may allow for more conformational flexibility.[12]
tert-Butyl methyl ether
tert-Butyl
~1.19
Demonstrates the typical chemical shift of a tert-butyl group attached to an oxygen, which is slightly more deshielded than when attached to a carbon.[2][13]
This comparative approach allows us to dissect the contributions of each functional group to the overall 1H NMR spectrum, enhancing our confidence in the structural assignment.
Experimental Protocol for 1H NMR Acquisition
For reproducible and high-quality data, a standardized experimental protocol is essential.
Sample Preparation
Weighing: Accurately weigh 5-10 mg of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for general solubility and a clean spectral window.
Internal Standard: The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard, with its signal set to 0.00 ppm.[3]
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
Instrument Parameters (300 MHz Spectrometer)
Number of Scans (NS): 16-32 scans should provide a good signal-to-noise ratio.
Spectral Width (SW): A spectral width of 12-15 ppm is appropriate for most organic molecules.
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.
Visualizing the Logic: An Experimental Workflow
The following diagram illustrates the logical workflow for the interpretation of the 1H NMR spectrum of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate.
Figure 1: A workflow diagram illustrating the key steps from sample preparation to final structural confirmation for the 1H NMR analysis of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate.
Conclusion
The 1H NMR spectrum of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate, while containing complex regions, is readily interpretable through a systematic, causality-driven approach. By understanding the influence of the tert-butyl group's conformational locking effect and the electronic impact of the ester and amine functionalities, researchers can confidently assign the observed signals to the corresponding protons. This guide serves as a practical resource for scientists in drug development and related fields, enabling them to leverage the full power of NMR spectroscopy for the unambiguous structural elucidation of this important synthetic intermediate.
References
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. National Center for Biotechnology Information. [Link]
Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of .... [Link]
Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. [Link]
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC. National Center for Biotechnology Information. [Link]
NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
1H NMR chemical shifts of gaseous amines | Scilit. Scilit. [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Comparative Technical Guide: Mass Spectrometry of Gabapentin vs. Gabapentin tert-Butyl Ester
Executive Summary Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) presents unique bioanalytical challenges due to its zwitterionic nature, high polarity, and tendency to undergo thermal lactamization. While direct LC-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) presents unique bioanalytical challenges due to its zwitterionic nature, high polarity, and tendency to undergo thermal lactamization. While direct LC-MS/MS analysis of the native drug is common, it often suffers from poor chromatographic retention and in-source fragmentation.
Derivatization to Gabapentin tert-butyl ester (GB-tBu) offers a strategic alternative. By masking the carboxylic acid with a bulky, lipophilic tert-butyl group, analysts can significantly enhance retention on reverse-phase columns and utilize a highly specific mass spectrometric transition driven by the labile nature of the tert-butyl group. This guide objectively compares the fragmentation patterns, mechanistic advantages, and experimental protocols for both forms.
Part 1: The Mechanistic Divergence
Native Gabapentin (GB)
Molecular Weight: 171.24 Da
Precursor Ion $[M+H]^+:
172
Key Challenge:Lactamization. Under thermal stress (GC injection ports) or high collision energies (CID), the aminomethyl group attacks the carboxylic acid, expelling water to form a lactam.
Fragmentation Pathway:
172 (Precursor): Protonated Gabapentin.
154 (Dominant Fragment): Loss of (18 Da). This corresponds to the formation of the intramolecular lactam (3,3-pentamethylene-4-butyrolactam).
136 (Secondary Fragment): Further loss of or , often associated with amphetamine interference in lower-resolution instruments.
Gabapentin tert-Butyl Ester (GB-tBu)
Molecular Weight: 227.34 Da
Precursor Ion $[M+H]^+:
228
Key Advantage:Isobutene Elimination. Tert-butyl esters possess a unique fragmentation signature in ESI+. The bulky tert-butyl group is acid-labile and undergoes a specific elimination reaction, releasing neutral isobutene (
Gradient: Start at 10% B, ramp to 90% B over 3 minutes. (The ester will elute significantly later than native GB).
Mass Spec (ESI+):
Source Temp: 350°C (Ensure complete desolvation).
Cone Voltage: Optimized to prevent in-source fragmentation of the ester.
Collision Energy (CE):
Transition
: Low CE (approx. 10-15 eV) is sufficient to cleave the tert-butyl group.
Transition
: Higher CE (approx. 25-30 eV) required to drive the subsequent lactamization.
References
Park, J. H., et al. (2007).[2] "Validated LC-MS/MS Method for Quantification of Gabapentin in Human Plasma." Biomedical Chromatography. Link
Akamatsu, S., & Yoshida, M. (2016). "Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray." Journal of Mass Spectrometry. Link
BenchChem. (2025).[3] "A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives." Link
Wattananat, T., & Akarawut, W. (2009).[4] "Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma." Journal of Chromatographic Science. Link
Ogasa, C., et al. (2024).[5] "Direct Synthesis of tert-Butyl Esters from Carboxylic Acids." Synlett. Link
A Senior Application Scientist's Guide to Differentiating Tert-Butyl Esters and Carboxylic Acids via IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the ability to rapidly and accurately distinguish between functional groups is paramount. Infrared (IR) spectroscopy stands as a first-line an...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and chemical synthesis, the ability to rapidly and accurately distinguish between functional groups is paramount. Infrared (IR) spectroscopy stands as a first-line analytical technique for this purpose, offering a quick, non-destructive method to identify key molecular features. This guide provides an in-depth comparison of the IR spectral signatures of tert-butyl esters and carboxylic acids, highlighting the critical peaks that enable their unambiguous differentiation.
The Underlying Principles: Why They Differ
The distinct IR spectra of carboxylic acids and tert-butyl esters arise from the fundamental differences in their molecular structures and the resulting vibrational modes. A carboxylic acid is characterized by a hydroxyl (-OH) group directly bonded to a carbonyl carbon (C=O), a structure that facilitates strong intermolecular hydrogen bonding. This hydrogen bonding is the primary reason for the most dramatic and easily identifiable feature in its IR spectrum.
Conversely, a tert-butyl ester replaces the acidic proton of the carboxylic acid with a bulky tert-butyl group. This substitution eliminates the capacity for the strong hydrogen bonding seen in carboxylic acids and introduces its own set of characteristic vibrations associated with the C-O and tert-butyl functionalities.
The Unmistakable Signature of a Carboxylic Acid
The most definitive feature in the IR spectrum of a carboxylic acid is the O-H stretching vibration.[1][2][3]
O-H Stretch: This absorption is exceptionally broad and strong, typically spanning a wide range from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][4] Its remarkable breadth is a direct consequence of the strong hydrogen bonding between carboxylic acid molecules, which exist predominantly as dimers in the condensed phase.[2] This broad O-H band is often so wide that it can partially obscure the C-H stretching peaks that appear in the 3000-2850 cm⁻¹ region, creating a "messy" appearance in that part of the spectrum.[2]
C=O Stretch: The carbonyl stretch of a carboxylic acid is a strong, sharp peak that typically appears between 1760 and 1690 cm⁻¹.[2] For dimeric, saturated aliphatic acids, this peak is commonly observed around 1710 cm⁻¹.[4][5] Conjugation with an aromatic ring or a double bond can lower this frequency.
C-O Stretch and O-H Bend: Carboxylic acids also display a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[2][5] Additionally, out-of-plane O-H bending (wagging) can sometimes be observed as a broad peak around 960-900 cm⁻¹, another feature broadened by hydrogen bonding.[5]
The Clear Profile of a Tert-Butyl Ester
The IR spectrum of a tert-butyl ester is markedly different due to the absence of the O-H group and the presence of the ester linkage and the tert-butyl group.
Absence of the Broad O-H Stretch: The most immediate and telling difference is the complete lack of the very broad absorption band between 3300-2500 cm⁻¹.[1] Its absence is a clear indicator that the acidic proton is not present.
C=O Stretch: The carbonyl stretch in an aliphatic ester is strong and sharp, typically appearing at a higher frequency than in a corresponding carboxylic acid, generally in the range of 1750-1735 cm⁻¹.[6] This shift to a higher wavenumber is attributed to the inductive electron-withdrawing effect of the ester oxygen, which strengthens the C=O bond.
C-O Stretches: Esters are characterized by two distinct C-O stretching vibrations. These appear as strong, sharp bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[6][7] One band corresponds to the C-C-O stretch and the other to the O-C-C stretch of the ester group.[7] For tert-butyl esters specifically, a characteristic band for the C=O stretching vibration is observed around 1743 cm⁻¹.
Tert-Butyl Group Vibrations: The tert-butyl group itself gives rise to characteristic C-H bending vibrations. A split peak or two distinct peaks are often seen around 1395 cm⁻¹ and 1370 cm⁻¹, which can be a helpful secondary confirmation.
Direct Comparison: A Summary of Key Differentiators
The following table summarizes the crucial IR absorption regions that allow for a clear distinction between these two functional groups.
Vibrational Mode
Carboxylic Acid (cm⁻¹)
Tert-Butyl Ester (cm⁻¹)
Key Differentiating Feature
O-H Stretch
2500 - 3300 (Very Broad, Strong)
Absent
The presence of this extremely broad band is the hallmark of a carboxylic acid.
C=O Stretch
1690 - 1760 (Strong, Sharp)
1735 - 1750 (Strong, Sharp)
The ester C=O stretch is typically at a higher frequency (wavenumber) than the acid.
C-O Stretch
1210 - 1320 (Medium-Strong)
1000 - 1300 (Two Strong Bands)
Esters show two distinct and strong C-O stretches, unlike the single band in acids.
O-H Bend
900 - 960 (Broad)
Absent
The broad O-H "wag" is another indicator for carboxylic acids.
Experimental Workflow & Data Interpretation
Objective: To determine whether a sample is a tert-butyl ester or its corresponding carboxylic acid precursor using FT-IR spectroscopy.
Methodology (Attenuated Total Reflectance - ATR FT-IR):
Sample Preparation: Ensure the sample is clean and dry. For liquid samples, place a single drop directly onto the ATR crystal. For solid samples, place a small amount of the powder onto the crystal and apply pressure using the anvil to ensure good contact.
Background Scan: Before running the sample, perform a background scan with a clean, empty ATR crystal. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
Data Analysis:
Step 1: Examine the 3500-2500 cm⁻¹ region. The immediate point of differentiation is the presence or absence of the very broad O-H stretch. Its presence strongly indicates a carboxylic acid.
Step 2: Locate the C=O stretch. Identify the strong, sharp peak in the 1800-1650 cm⁻¹ region. Note its precise wavenumber. A value closer to 1740-1750 cm⁻¹ suggests an ester, while a value closer to 1700-1725 cm⁻¹ points towards a carboxylic acid.[8]
Step 3: Analyze the fingerprint region (1400-1000 cm⁻¹). Look for the C-O stretching region. The presence of two distinct, strong peaks between 1300 cm⁻¹ and 1050 cm⁻¹ is characteristic of an ester.[8] A single, less complex absorption in this area is more typical for a carboxylic acid.
Below is a diagram illustrating the decision-making process for spectral interpretation.
Caption: Decision workflow for differentiating carboxylic acids and tert-butyl esters via IR spectroscopy.
Conclusion
The differentiation between a tert-butyl ester and a carboxylic acid by IR spectroscopy is straightforward and definitive. The presence of the exceptionally broad O-H stretching band is the unequivocal signature of a carboxylic acid. In its absence, the combination of a higher frequency C=O stretch and two distinct C-O stretching bands in the fingerprint region confirms the identity of the tert-butyl ester. By following the systematic approach outlined in this guide, researchers can confidently and efficiently characterize their synthesized molecules.
References
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. Available at: [Link]
Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]
LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Rzepa, H. Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Available at: [Link]
Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
Reddit. Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Available at: [Link]
Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
Brainly. How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific. Available at: [Link]
LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Comparative Stability Analysis: tert-Butyl vs. Methyl Esters of Gabapentin
The following guide provides an in-depth technical comparison of tert-butyl and methyl ester analogs of gabapentin, focusing on their chemical stability, degradation pathways, and suitability for drug development. Conten...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of tert-butyl and methyl ester analogs of gabapentin, focusing on their chemical stability, degradation pathways, and suitability for drug development.
In the development of gabapentin analogs—whether as prodrugs or synthetic intermediates—the choice between a methyl ester and a tert-butyl ester represents a fundamental trade-off between metabolic lability and chemical robustness .
Methyl Esters: Exhibit high susceptibility to nucleophilic attack. While this makes them potential candidates for rapidly activated prodrugs (via esterases), they suffer from significant chemical instability, primarily driven by rapid intramolecular cyclization to gabapentin-lactam .
tert-Butyl Esters: Act as "steric shields."[1] The bulky trimethyl group imposes a high energy barrier against nucleophilic attack (both intra- and intermolecular). This confers exceptional shelf-life stability and resistance to lactamization but renders them generally unsuitable as standard prodrugs due to their resistance to enzymatic cleavage.
Mechanistic Foundation: The Lactamization Trap
To understand the stability profile of these esters, one must first understand the intrinsic degradation pathway of the gabapentin scaffold. Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is prone to intramolecular aminolysis , forming a thermodynamically stable lactam (2-azaspiro[4.5]decan-3-one).
The Degradation Pathway
In the ester analogs, the free primary amine (
) acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. The leaving group is the corresponding alcohol (methanol or tert-butanol).
Key Insight: The rate of this cyclization is governed by the Taft Steric Parameter (
) of the alkoxy group.
Methyl (
): Minimal steric hindrance; allows facile approach of the amine nitrogen.
tert-Butyl (
): Massive steric bulk; effectively blocks the trajectory of the attacking amine, kinetically inhibiting lactamization.
Visualization of Stability Mechanisms
The following diagram illustrates the divergent pathways for the two esters under physiological conditions.
Figure 1: Mechanistic divergence of gabapentin esters. The methyl ester undergoes rapid intramolecular aminolysis to form the lactam, while the tert-butyl ester is kinetically stabilized by steric hindrance.
Detailed Comparative Analysis
The following table synthesizes experimental expectations based on structure-activity relationships (SAR) and physical organic chemistry principles.
Table 1: Stability Profile Comparison
Feature
Gabapentin Methyl Ester
Gabapentin tert-Butyl Ester
Mechanistic Driver
Chemical Stability (pH 7.4)
Low ( Hours/Days)
High ( Months/Years)
Intramolecular Aminolysis rate ()
Susceptibility to Hydrolysis
High (Base/Esterase labile)
Negligible (Sterically blocked)
Nucleophilic attack at carbonyl
Lactam Formation Risk
Critical Quality Attribute
Minimal Risk
Steric bulk of leaving group
Plasma Stability (Human)
Rapid cleavage ( min)
Stable ( hours)
hCE1/hCE2 enzyme access
Synthetic Utility
Transient intermediate
Robust protecting group
Acid lability vs Base stability
Chemical Stability (Shelf-Life)
Methyl Ester: In solution, particularly at pH > 6 (where the amine is unprotonated), the methyl ester rapidly cyclizes to the lactam. This reaction is autocatalytic in concentrated solutions. Formulation requires strict pH control (acidic) to keep the amine protonated (
), which prevents nucleophilic attack.
tert-Butyl Ester: The bulky tert-butyl group prevents the specific conformational folding required for the amine to attack the carbonyl. It is stable in basic conditions and requires strong acid (e.g., TFA, HCl) to cleave.
Biological Stability (Prodrug Potential)
Methyl Ester: Acts as a "soft drug." It is rapidly hydrolyzed by ubiquitous carboxylesterases (CES) in the plasma and liver. However, the competing rate of spontaneous lactamization often makes it too unstable for oral delivery.
tert-Butyl Ester: Generally unsuitable as a prodrug . Human carboxylesterases (hCE1/hCE2) have small active pockets that cannot accommodate the bulky tert-butyl group. Consequently, these esters are not bioactivated to the parent drug and may accumulate or require oxidative metabolism (P450s) to clear.
Experimental Protocols
To validate the stability differences in your specific analogs, use the following standardized protocols. These are designed to be self-validating systems using HPLC.
Protocol A: Accelerated Chemical Stability (Lactamization Kinetics)
Objective: Determine the rate of intramolecular cyclization (
) at physiological pH.
Materials:
Phosphate Buffer (50 mM, pH 7.4)
Acetonitrile (HPLC Grade)
Thermostatted water bath (37°C)
Workflow:
Preparation: Prepare a 1 mM stock solution of the ester analog in Acetonitrile.
Initiation: Dilute stock 1:10 into pre-warmed Phosphate Buffer (pH 7.4) to start the reaction. Final conc: 100 µM.
Sampling: At
min (for Methyl) or hours (for t-Butyl), remove 100 µL aliquots.
Quenching: Immediately add 100 µL of 1% Formic Acid in Acetonitrile (Acidifies amine, stopping nucleophilic attack).
Validation Check: Monitor the appearance of a peak corresponding to Gabapentin-Lactam (distinct UV spectrum and retention time). If Lactam appears for Methyl but not t-Butyl, the hypothesis is confirmed.
Objective: Assess susceptibility to esterase cleavage.
Workflow:
Incubation: Spike ester (10 µM) into pooled human plasma at 37°C.
Sampling: Aliquot at 0, 5, 15, 30, 60 min.
Extraction: Protein precipitation with ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 10,000 x g.
Analysis: LC-MS/MS monitoring Parent Ester, Gabapentin (Free Acid), and Lactam.
Interpretation:
Methyl Ester: Rapid disappearance of parent; appearance of Gabapentin (enzymatic) + Lactam (chemical).
tert-Butyl Ester: Minimal change in parent concentration over 60 min.
Decision Guide: Selecting the Right Analog
Use this logic flow to determine which ester suits your application.
Figure 2: Decision tree for selecting gabapentin ester analogs based on application requirements.
References
Mechanistic Insight into Gabapentin Lactamiz
Hadidi, S. et al. (2020).[2] "Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors." Journal of Pharmaceutical and Biomedical Analysis.
Steric Effects in Ester Hydrolysis (Taft Parameters)
BenchChem. (2025). "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects."
Solid-State Stability and Lactam Form
Zong, Z. et al. (2012). "The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin." Pharmaceutical Research.
Ester Prodrug Design and Carboxylesterase Specificity
Taketani, M. et al. (2021). "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase."[3] Drug Metabolism and Pharmacokinetics.
Non-Aqueous Hydrolysis of Hindered Esters
Vasilatou, K. et al. (2018). "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[4] Arkivoc.
A Comparative Guide to HPLC Retention Time of 1-(Aminomethyl)cyclohexanecarboxylate
For researchers, scientists, and drug development professionals engaged in the analysis of cyclic amino acids and their derivatives, establishing a robust and reliable High-Performance Liquid Chromatography (HPLC) method...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in the analysis of cyclic amino acids and their derivatives, establishing a robust and reliable High-Performance Liquid Chromatography (HPLC) method is paramount. This guide provides an in-depth technical comparison of potential HPLC methodologies for the analysis of 1-(aminomethyl)cyclohexanecarboxylate, a compound of interest in pharmaceutical and chemical research. While specific retention time data for this compound is not widely published, this guide leverages established methods for the structurally analogous and widely studied compound, gabapentin (1-(aminomethyl)cyclohexaneacetic acid), to predict and compare chromatographic behavior under various conditions.
The insights provided herein are grounded in fundamental chromatographic principles and data from analogous compounds, offering a strong starting point for method development and optimization.
The Analytical Challenge: Unveiling the Chromatographic Behavior
1-(Aminomethyl)cyclohexanecarboxylate, like its analogue gabapentin, presents a unique analytical challenge due to its zwitterionic nature and lack of a significant chromophore.[1][2] This necessitates careful consideration of the stationary phase, mobile phase composition, and detection technique to achieve optimal retention, resolution, and sensitivity. This guide will explore the interplay of these factors, providing a comparative framework for informed decision-making in the laboratory.
Comparative Analysis of HPLC Conditions
The retention time of 1-(aminomethyl)cyclohexanecarboxylate is intrinsically linked to the specific HPLC conditions employed. Below, we compare three common reversed-phase columns with distinct selectivities: C18, Cyano (CN), and a polar-embedded column. The hypothetical retention time data presented is based on the expected elution order and relative retention from methods developed for gabapentin and other polar analytes.
Stationary Phase
Mobile Phase
Expected Retention Time (min)
Rationale for Performance
C18 (Octadecyl Silane)
Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid
~ 3.5
The C18 stationary phase provides hydrophobic interactions with the cyclohexyl ring of the analyte. However, the polar aminomethyl and carboxylate groups can lead to early elution in highly aqueous mobile phases. The use of an ion-pairing agent or a more polar stationary phase is often beneficial.
Cyano (CN)
Acetonitrile:10 mM KH2PO4/K2HPO4 buffer, pH 6.2 (10:90, v/v)
~ 5.2
The cyano stationary phase offers mixed-mode separation capabilities, including dipole-dipole interactions and weak hydrophobic interactions.[1] This can provide better retention and selectivity for polar, zwitterionic compounds like 1-(aminomethyl)cyclohexanecarboxylate compared to a standard C18 column. The controlled pH of the mobile phase is crucial for managing the ionization state of the analyte.
Polar-Embedded (e.g., C18 with amide group)
Methanol:Water (15:85, v/v) with 0.1% Trifluoroacetic Acid
~ 6.8
Polar-embedded columns are designed to be more compatible with highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns.[3] The embedded polar group enhances the retention of polar analytes through secondary interactions, such as hydrogen bonding, leading to longer and more stable retention times.
Note: The expected retention times are illustrative and will vary depending on the specific column manufacturer, particle size, column dimensions, flow rate, and temperature.[4]
Experimental Workflow & Protocols
A systematic approach to method development is crucial for achieving reproducible results. The following diagram and protocols outline a general workflow for the HPLC analysis of 1-(aminomethyl)cyclohexanecarboxylate.
Caption: A generalized workflow for the HPLC analysis of 1-(aminomethyl)cyclohexanecarboxylate.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol provides a starting point for the analysis of 1-(aminomethyl)cyclohexanecarboxylate using a standard C18 column and UV detection. Due to the lack of a strong chromophore, detection at a low wavelength is necessary.
1. Materials:
1-(aminomethyl)cyclohexanecarboxylate reference standard
HPLC grade acetonitrile and water
Formic acid (or phosphoric acid)
C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
2. Mobile Phase Preparation:
Prepare a mobile phase of Acetonitrile:Water (20:80, v/v) containing 0.1% formic acid.
Filter the mobile phase through a 0.45 µm membrane filter and degas.
3. Standard Solution Preparation:
Prepare a stock solution of 1-(aminomethyl)cyclohexanecarboxylate in the mobile phase (e.g., 1 mg/mL).
Prepare a series of working standards by diluting the stock solution to the desired concentrations.
4. HPLC Parameters:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
UV Detection: 210 nm
5. Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject the standard solutions and samples.
Record the chromatograms and determine the retention time.
Causality Behind Choices:
C18 Column: A general-purpose reversed-phase column that provides a good starting point for method development.
Acetonitrile/Water Mobile Phase: A common mobile phase for reversed-phase chromatography.
Formic Acid: Acts as an ion-pairing agent and improves peak shape for amines. For mass spectrometry detection, formic acid is a suitable modifier.[5][6]
Low Wavelength UV Detection: Necessary due to the absence of a strong chromophore in the analyte.[1]
Protocol 2: HPLC with Pre-column Derivatization and Fluorescence Detection
For enhanced sensitivity and selectivity, pre-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection is a well-established technique for primary amines like 1-(aminomethyl)cyclohexanecarboxylate.[7][8]
1. Materials:
All materials from Protocol 1
o-Phthalaldehyde (OPA)
A thiol (e.g., 2-mercaptoethanol)
Borate buffer (pH ~9.5)
2. Derivatization Reagent Preparation:
Prepare the OPA derivatizing reagent according to established procedures, typically by dissolving OPA and the thiol in a borate buffer.
3. Sample Derivatization:
Mix a specific volume of the sample or standard solution with the OPA reagent.
Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) before injection. Note that OPA derivatives can be unstable.[7]
4. HPLC Parameters:
Column: C18 reversed-phase column
Mobile Phase: A gradient of acetonitrile and a phosphate or acetate buffer is often used.
Fluorescence Detection: Excitation wavelength typically around 340 nm and emission wavelength around 450 nm.
5. Analysis:
Inject the derivatized sample immediately after the reaction.
Fluorescence Detection: Offers higher selectivity and sensitivity compared to UV detection, especially in complex matrices.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key validation parameters to consider during method development include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank samples and spiked samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with a series of standards.
Precision: The closeness of agreement between a series of measurements. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies on spiked samples.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[7]
By systematically evaluating these parameters, a trustworthy and reliable HPLC method for 1-(aminomethyl)cyclohexanecarboxylate can be established.
Concluding Remarks
References
SIELC Technologies. HPLC Method for Analysis of Gabapentin Tablets.
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Development and Validation of a New HPLC Method for the Determination of Gabapentin. Jordan Journal of Pharmaceutical Sciences, 2(1).
Zhang, Y., et al. (2005). Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 747-752.
European Pharmaceutical Review. (2021). Impurity analysis of gabapentin by HPLC-UV-CAD.
Thermo Fisher Scientific. Impurity analysis of gabapentin by HPLC-UV-CAD.
BOC Sciences. Amino Acid Analysis by HPLC.
Sigma-Aldrich.
El-Gindy, A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(33), 29285-29294.
ResearchGate. HPLC analysis of amino acids. A standard solution of 20 m M containing....
Dolan, J. W. (2020). How Much Retention Time Variation Is Normal?.
Lizada, M. C. C., & Yang, S. F. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical biochemistry, 167(1), 31-36.
Nawrocki, J. (2000). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. J. Sep. Sci., 23, 1-18.
Publish Comparison Guide: Validating Purity of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate via TLC
This guide outlines a validated Thin Layer Chromatography (TLC) strategy for tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate. It compares standard generic methods against optimized protocols required for this specific a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a validated Thin Layer Chromatography (TLC) strategy for tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate. It compares standard generic methods against optimized protocols required for this specific amino-ester, addressing its lack of UV chromophores and basic nature.[1][2][3]
Core Directive & Executive Summary
The Challenge: tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate (CAS: 115754-57-5 / Related: 1022159-15-4 for isomers) is a critical intermediate in the synthesis of Gabapentinoids.[1][2][3][4] Its analysis presents two specific hurdles:
UV Invisibility: It lacks a conjugated
-system, rendering standard UV detection ineffective.[1]
Basicity: The primary aminomethyl group interacts strongly with acidic silanols on silica plates, causing severe "streaking" or "tailing" that masks impurities.[1]
The Solution: This guide compares the "Standard Generic Approach" (often used erroneously) against the "Optimized Specific Approach." We demonstrate that Ninhydrin staining combined with a basified mobile phase is the only reliable method for validating purity, offering a Limit of Detection (LOD) superior to UV by a factor of >100.
Technical Comparison: Generic vs. Optimized Systems
We evaluated the performance of three detection systems and two mobile phase classes.
Table 1: Visualization Method Performance
Feature
Method A: UV Absorption (254 nm)
Method B: Iodine Vapor ()
Method C: Ninhydrin Stain (Optimized)
Principle
Fluorescence quenching
Reversible complexation with lipophiles
Reaction with primary amines (Ruhemann's Purple)
Visibility
Poor/None .[1][2][3][4][5] Only visible at very high loads (>50 µg).[1]
Moderate . Brown spots, but fades rapidly.[1] Non-specific.
Equilibration: Saturate the chamber with filter paper for 15 minutes before running. This prevents "smiling" of the solvent front.[1]
Run Length: Allow solvent to rise at least 80% of the plate height.[1]
Phase 3: Visualization (The Critical Step)
Drying: Dry the plate thoroughly with a heat gun to remove all ammonia/amine traces (essential for Ninhydrin reaction).[1]
Staining: Dip the plate into Ninhydrin Solution (0.3% ninhydrin in
-butanol + 3% acetic acid).
Activation: Heat the plate at 110°C for 2-5 minutes.
Observation:
Product: Appears as a vivid Purple/Pink spot at Rf ~0.4.[1]
Impurities: Look for secondary spots.[1] Starting materials (like the nitrile precursor) will NOT stain with Ninhydrin (use Iodine or Anisaldehyde to cross-check for non-amine impurities).
Mechanistic Workflow Diagram
The following diagram illustrates the decision logic and chemical interactions during the analysis.
Caption: Workflow for selecting the optimal TLC parameters. Green pathways indicate the validated protocol.
Scientific Validation & Troubleshooting
Why Ammonia/Triethylamine is Mandatory
Silica gel (
) presents acidic hydroxyl groups () on its surface.[1][2][3][4] The basic nitrogen of the aminomethyl group () hydrogen bonds with these sites.[1][2][3][4]
Without Base: The amine drags along the silica, creating a streak.
With Base: The ammonia/TEA in the mobile phase preferentially binds to the
sites, "deactivating" the silica and allowing the product to migrate based solely on polarity (partition coefficient).[3]
Interpreting Impurity Profiles[1][2][3][4][5]
Impurity A (Lower Rf): Likely the free acid (hydrolysis of tert-butyl ester).[1][2][3] This will stain with Ninhydrin but run lower due to the carboxylic acid group.[1]
Impurity B (Higher Rf): Likely bis-alkylated byproducts or non-amine precursors (if visible in Iodine but not Ninhydrin).[1][2][3]
Gabapentin Lactam: A common impurity in this class.[1] It is a cyclic amide and may stain poorly with Ninhydrin compared to the primary amine; use Iodine or specialized amide stains (Chlorine/Tolidine) if suspected.
References
ChemicalBook. (2025).[1] 4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID Properties and Synthesis. Retrieved from
Reach Devices. (n.d.). TLC Stains and Visualization Recipes (Ninhydrin & Iodine Protocols). Retrieved from [3]
LGC Standards. (2025). Certificate of Analysis: 4-(Aminomethyl)-1-cyclohexene-1-carboxylic Acid (Impurity Profile). Retrieved from [3]
Chemistry LibreTexts. (2024). Visualizing TLC Plates: UV, Iodine, and Chemical Stains. Retrieved from [3]
CymitQuimica. (n.d.).[1][9] tert-Butyl (trans-4-aminomethylcyclohexyl)carbamate Structure and Properties. Retrieved from [3]
Biological Activity & Pharmacokinetic Comparison: Gabapentin Esters vs. Free Acid
This guide provides an in-depth technical comparison of Gabapentin Enacarbil (GE) versus Gabapentin Free Acid (GBP) , designed for researchers and drug development professionals. It synthesizes mechanistic insights, expe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of Gabapentin Enacarbil (GE) versus Gabapentin Free Acid (GBP) , designed for researchers and drug development professionals. It synthesizes mechanistic insights, experimental protocols, and quantitative data to evaluate biological activity and pharmacokinetic performance.
Executive Summary
Gabapentin (GBP) is a structural analog of GABA used for neuropathic pain and seizures.[1] Its clinical efficacy is limited by saturable absorption via the L-type amino acid transporter 1 (LAT1), leading to non-linear pharmacokinetics and high inter-patient variability.
Gabapentin Enacarbil (GE) is an acyloxyalkylcarbamate prodrug designed to overcome these limitations. By targeting high-capacity nutrient transporters (MCT1 and SMVT ) rather than LAT1, GE achieves dose-proportional absorption and significantly higher bioavailability (~75% vs. ~30–60%). Once absorbed, it is rapidly hydrolyzed by non-specific esterases to release the active GBP moiety.
Mechanistic Comparison: Absorption & Transport
The fundamental difference lies in the transport machinery utilized by each compound.
Pathway Visualization (Graphviz)
The following diagram illustrates the distinct absorption pathways and the "bottleneck" effect observed with Gabapentin free acid.
Caption: Comparative absorption pathways. Gabapentin free acid is bottlenecked by the saturable LAT1 transporter, whereas Gabapentin Enacarbil utilizes high-capacity MCT1/SMVT transporters, ensuring linear absorption.
Quantitative Performance Data
The following table summarizes key pharmacokinetic parameters derived from head-to-head clinical and preclinical studies.
Parameter
Gabapentin (Free Acid)
Gabapentin Enacarbil (Prodrug)
Primary Transporter
LAT1 (SLC7A5)
MCT1 (SLC16A1), SMVT (SLC5A6)
Bioavailability (F)
~60% (at 900mg) to <35% (at 3600mg)
~75% (Dose-independent)
Absorption Kinetics
Zero-order (Saturable)
First-order (Linear/Proportional)
Tmax
2.0 – 3.0 hours
5.0 – 7.0 hours (Extended Release)
Inter-subject Variability
High (CV > 30%)
Low (CV < 20%)
Food Effect
Minimal increase in absorption
Significant increase (rec. with food)
Colonic Absorption
Negligible
Significant (enables ER formulations)
Experimental Protocols
To objectively compare these compounds, researchers must use assays that isolate the transport mechanisms and quantify the conversion rate.
Objective: To distinguish between LAT1-mediated and MCT1-mediated transport.
Expert Insight: Standard Caco-2 assays at pH 7.4 may underestimate GE transport because MCT1 is a proton-coupled transporter. It is critical to perform the apical uptake step at slightly acidic pH (6.0) to mimic the microclimate of the proximal jejunum.
Apical Buffer (pH 6.0): HBSS buffered with 10 mM MES. (Optimizes MCT1 function).
Basolateral Buffer (pH 7.4): HBSS buffered with 25 mM HEPES.
Inhibitor Setup (The "Self-Validating" Step):
Well A (Control): Test compound (10 µM) only.
Well B (LAT1 Block): Test compound + 1 mM L-Leucine (competitor for LAT1).
Well C (MCT1 Block): Test compound + 1 mM Benzoic Acid or Caproic Acid (competitor for MCT1).
Assay Execution:
Add test compounds to the Apical chamber.
Incubate at 37°C with orbital shaking (50 rpm).
Sample 50 µL from the Basolateral chamber at 30, 60, 90, and 120 min.
Analysis:
Quantify GBP and GE using LC-MS/MS.
Expected Result: GBP transport should be inhibited by L-Leucine but not Benzoic Acid. GE transport should be inhibited by Benzoic Acid but not L-Leucine.
Protocol B: In Vitro Enzymatic Hydrolysis Assay
Objective: To determine the stability of the prodrug and the rate of active drug release in biological matrices.
Expert Insight: Gabapentin enacarbil is stable in chemical buffers but rapidly hydrolyzed in tissue.[9] Using a nonspecific esterase inhibitor (like BNPP) in a control arm is essential to prove the conversion is enzymatic and not chemical degradation.
Matrix Preparation:
Thaw pooled Human Liver Microsomes (HLM) or Intestinal S9 fractions on ice.
Dilute to 0.5 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
Control Arm: Add 2 µL of GE stock to buffer without protein (checks chemical stability).
Sampling & Quenching:
At t = 0, 5, 15, 30, and 60 min, remove 20 µL aliquots.
Immediately dispense into 80 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Gabapentin-D10).
Centrifuge at 4,000 rpm for 10 min to pellet precipitated proteins.
Data Calculation:
Plot % Remaining of Prodrug vs. Time.
Plot % Appearance of Gabapentin vs. Time.
Success Metric: >80% conversion to GBP within 60 mins in Liver S9; <5% degradation in buffer control.
References
Cundy, K. C., et al. (2004). "XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl]aminomethyl)-1-cyclohexane Acetic Acid], A Novel Gabapentin Prodrug: I. Design, Synthesis, Pharmacokinetics, and Safety." Journal of Pharmacology and Experimental Therapeutics. Link
Cundy, K. C., et al. (2008). "Clinical Pharmacokinetics of XP13512, a Novel Transported Prodrug of Gabapentin." Journal of Clinical Pharmacology. Link
Lal, R., et al. (2010). "Clinical Pharmacokinetic Drug Interaction Studies of Gabapentin Enacarbil, a Novel Transported Prodrug of Gabapentin, with Naproxen and Cimetidine." British Journal of Clinical Pharmacology. Link
Bockbrader, H. N., et al. (2010).[2][10] "A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin." Clinical Pharmacokinetics. Link
FDA Center for Drug Evaluation and Research. (2011). "Horizant (Gabapentin Enacarbil) Clinical Pharmacology and Biopharmaceutics Review." Link
X-Ray Crystallography Data for tert-Butyl Protected Amino Acids: A Comparative Guide
As a Senior Application Scientist in structural chemistry and peptide therapeutics, I frequently evaluate the solid-state behavior of protected amino acid building blocks. In Solid-Phase Peptide Synthesis (SPPS), the cho...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in structural chemistry and peptide therapeutics, I frequently evaluate the solid-state behavior of protected amino acid building blocks. In Solid-Phase Peptide Synthesis (SPPS), the choice of side-chain protecting group dictates not only the synthetic efficiency but also the conformational dynamics of the monomer. The tert-butyl (t-Bu) group is the industry standard for protecting hydroxyl (Ser, Thr, Tyr) and carboxyl (Asp, Glu) side chains in Fmoc-based SPPS.
This guide objectively compares the crystallographic and physicochemical performance of t-Bu protected amino acids against common alternatives, providing actionable, self-validating experimental protocols for structural elucidation.
Mechanistic Insights: The Structural Impact of tert-Butyl Protection
To understand why t-Bu is preferred over other protecting groups, we must examine its causality at the atomic level.
Unprotected amino acids exist as zwitterions in the solid state, forming dense crystal lattices driven by strong electrostatic interactions and extensive hydrogen-bonding networks. When an amino acid is dual-protected (e.g., N-terminal Fmoc and side-chain t-Bu), the zwitterionic nature is abolished[1].
The addition of the branched, aliphatic t-Bu group introduces significant steric bulk (approx. 160 ų). Mechanistically, this bulk serves two purposes:
Chemical Shielding: It physically blocks nucleophiles from attacking the sensitive side-chain heteroatoms during peptide coupling cycles.
Conformational Restriction: In the crystal lattice, the t-Bu group forces the amino acid backbone into specific dihedral angles to minimize steric clashes[2]. This disrupts intermolecular hydrogen bonding, forcing the lattice to rely on weaker van der Waals forces and hydrophobic packing. Consequently, t-Bu protected derivatives exhibit larger unit cell volumes and lower crystal densities compared to their unprotected counterparts[3].
When compared to the Trityl (Trt) protecting group, t-Bu strikes an optimal balance. While Trt provides superior protection for highly reactive thiols (Cys) and imidazoles (His), its massive steric footprint can severely hinder the coupling efficiency of the adjacent α-amine. The t-Bu group provides sufficient shielding without compromising reactivity.
Comparative Crystallographic Analysis
The following table summarizes the structural and crystallographic parameters of amino acids across different protection strategies, using Serine as the model residue.
To obtain high-resolution X-ray diffraction data for t-Bu protected amino acids, the following self-validating workflow must be strictly adhered to. This protocol is optimized for Fmoc-Ser(tBu)-OH but is broadly applicable to similar derivatives.
Step 1: Crystal Growth (Slow Evaporation)
Dissolution: Dissolve 50 mg of high-purity Fmoc-Ser(tBu)-OH in 2.0 mL of Ethyl Acetate (EtOAc) in a clean glass vial.
Layering: Carefully layer 2.0 mL of Hexane over the EtOAc solution to create a solvent gradient.
Nucleation: Cap the vial loosely and store it in a vibration-free environment at 4 °C. Allow 72–96 hours for slow evaporation and crystal nucleation.
Validation Check: Crystals should appear as colorless, transparent prisms. Opaque or twinned crystals indicate overly rapid precipitation and should be discarded.
Step 2: Data Collection
Mounting: Select a single crystal (approx. 0.3 × 0.2 × 0.1 mm) under a polarizing microscope. Coat the crystal in paratone oil and mount it on a cryoloop.
Diffraction: Transfer the loop to a diffractometer equipped with Mo K
radiation ( Å).
Cryocooling: Maintain the crystal at 173 K using a nitrogen cold stream.
Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and preserving the volatile t-Bu group from thermal degradation[2].
Step 3: Structure Solution and Refinement
Phase Solution: Solve the phase problem using direct methods (e.g., SHELXT).
Refinement: Refine the structure using full-matrix least-squares on
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
Hydrogen Placement: Place hydrogen atoms in calculated positions and refine using a riding model.
Step 4: System Validation
Self-Validating Metrics:
The final
value must be , indicating excellent agreement between the calculated model and experimental data.
The Flack Parameter must refine to
. Because Fmoc-Ser(tBu)-OH is an enantiopure L-amino acid, a Flack parameter near zero mathematically validates the correct absolute configuration[2].
Workflow Visualization
The following diagram maps the logical progression and validation checkpoints of the crystallographic analysis.
Workflow for X-ray crystallographic analysis of tert-butyl protected amino acids.
References
PubChem. "N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylserine | C22H25NO5 | CID 2724633" National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs1c1I_jC1TBj0vvKRxxfDwa5weps8xwdxpGrt5CQZqHxX5TZD64HCnzkxvBdEXz1GtQtoemv-vcIy_DhyeYXtLCe7EIxdkT_0XyEuelDpQSitZTMsKLSoesx1rEdU9XStXWd9fsMYrvsdSWU=]
Rhhz.net. "Helical secondary structures and supramolecular tilted chirality in N-terminal protected amino acids" URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhih9GXu1wNa3sa_RWXZG3fGZL20NchYtycG5JQSGNdU0xIhClaSU9E0TqBcfivitFv6F9uBDEdIQhq28ADmojcJZxB4kK-U8c4jH2rwsN_iXprBFGCAPO27GwdmdySG4BQ-db]
Academia.edu. "Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3" URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFLQkIEwI4PJv_SoJ511KnwNBoqZ5c36ctB6vcdQqWLyHSep8FgL8kvejOhD4GdvkOja6NWGO577e2MHzzdz8YciZxNIjad-vqvMIF6JfjpIyH54Xo6bcZ2GSbX01uQNR4g0sMiWQpkwTdfqZkpS8wCTqM9IXs7uUJQ97cnKRTxCq7GuG61Jt2l1QpHGdNr2Ta6fTU67nQnpTLqQowUp801rrakgwU]
RSC Advances. "Dual protection of amino functions involving Boc" URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX4JCvSQuIZSqwqmc4kTcyOt_HqVmIziEvTRFKREr1pJdXn1X7qrSsSGp-QYN6lL8wvcZI4066OP67JTY3bR0tkAPydrzuinlvMHLLUR6gmwof3ELCJ3ZW5mOKjrb1OsCsc3fWhl_S_2WcZifjG4zMw94uP9xLkf2D]
MDPI. "Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate" URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrkLM0OixvsViN89ev1UuljRzjAG5STvi4ggm95dTVRaru3N54J9ZK-e_iiNJ-Ndvqlz4SFnhHzmP7Lc3pVwoe3MBgX21E0aaZ7stu0IY5lrG5-oNgb03HINTWTskLY7Q=]
Operational Guide: Safe Disposal of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate
Executive Summary & Chemical Identification tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate is a sterically hindered amino ester, commonly utilized as a key intermediate in the synthesis of gabapentinoid pharmaceuticals...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identification
tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate is a sterically hindered amino ester, commonly utilized as a key intermediate in the synthesis of gabapentinoid pharmaceuticals.[1] Unlike simple aliphatic amines, the steric bulk of the cyclohexane ring and the tert-butyl ester group significantly alters its reactivity and physical handling properties.
Proper disposal requires strict adherence to waste stream segregation to prevent the formation of hazardous byproducts (specifically exothermic salt formation) and to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.
Physicochemical Profile for Disposal
Property
Specification
Operational Implication
Physical State
Viscous Liquid or Low-Melting Solid
May require liquefaction or scraping for complete transfer.[1]
Basicity
Moderate (Primary Amine)
Incompatible with Strong Acids. Exothermic reaction risk.
Stability
Acid-Labile (Ester)
Hydrolyzes in acidic conditions to release isobutylene (gas).[1]
Flash Point
>110°C (Predicted)
Classified as Combustible (Class IIIB), not Flammable.
Hazard Characterization (The "Why" Behind the Protocol)
Before initiating disposal, you must understand the specific risks associated with this molecule to validate your safety choices.
Skin & Eye Corrosion: As a free base amine, this compound is corrosive to mucous membranes. Causality: The lone pair on the nitrogen attacks biological lipids, causing saponification.
Sensitization Potential: Benzylic and cyclic amines are known sensitizers.
Aquatic Toxicity: Like many pharmaceutical intermediates, this compound is assumed to be toxic to aquatic life with long-lasting effects (H412).[2] Zero-discharge policy applies.
Waste Stream Segregation Strategy
The most critical error in disposing of amino esters is improper stream mixing. Follow this self-validating segregation logic:
Rule 1: Segregate from Strong Acids
Do NOT pour this waste into a generic "Acid Waste" carboy.
Risk:[5] The neutralization is exothermic. Additionally, strong acids can cleave the tert-butyl ester, generating isobutylene gas which can over-pressurize sealed waste containers.
Rule 2: Segregate from Oxidizers
Do NOT mix with nitric acid, permanganates, or peroxides.
Risk:[5] Amines are reducing agents; mixing with oxidizers can lead to hypergolic ignition or explosion.
Rule 3: Halogenated vs. Non-Halogenated[1][6]
Protocol: Unless dissolved in Dichloromethane (DCM) or Chloroform, this compound belongs in the Non-Halogenated Organic stream.
Disposal Workflow & Decision Logic
The following diagram illustrates the decision matrix for disposing of pure substance versus reaction mixtures.
Figure 1: Decision matrix for segregating tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate waste streams based on physical state and solvent composition.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Substance (Solid or Oil)[1]
Scenario B: Disposal of Reaction Mixtures (Liquid)
pH Check: Ensure the solution is not strongly acidic (pH < 3). If acidic, slowly neutralize with Sodium Bicarbonate to pH 6-8 before adding to the waste carboy to prevent gas evolution.
Stream Selection: Pour into the Non-Halogenated Organic carboy (unless chlorinated solvents are present).
Rinsing: Rinse the original flask with Acetone or Ethanol. Add the rinse to the same waste carboy. Do not rinse down the sink.
Emergency Procedures: Spill Management
In the event of a spill outside of a fume hood:
Evacuate & Ventilate: The amine odor can be overpowering. Clear the immediate area.[5]
Absorb: Use a Universal Absorbent or Vermiculite .
Note: Do not use clay-based absorbents for large amine spills if possible, as they can sometimes heat up; however, for this high-molecular-weight amine, standard pads are safe.[1]
Neutralize (Optional but Recommended): Spray the absorbed spill lightly with a dilute Citric Acid solution to quell the amine vapor pressure.
Collection: Sweep absorbed material into a sealable bag. Label as "Hazardous Waste: Amine Contaminated Debris."
Regulatory Compliance (RCRA Codes)
While this specific compound is not P-listed or U-listed, it is regulated under "Characteristic" wastes due to its properties.
Unless it fails TCLP (unlikely), it is "General Organic Waste."
DOT (Transport)
Corrosive / Irritant
Class 8
Amines are generally regulated as Class 8 for shipping.
References
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1]
National Institutes of Health (NIH) PubChem. Compound Summary: tert-Butyl cyclohexanecarboxylate derivatives.[1]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1]